Product packaging for N2-Methyl-4-nitro-1,2-benzenediamine(Cat. No.:CAS No. 95576-84-4)

N2-Methyl-4-nitro-1,2-benzenediamine

Cat. No.: B127362
CAS No.: 95576-84-4
M. Wt: 167.17 g/mol
InChI Key: NVNGTTDFLMOBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N2-Methyl-4-nitro-1,2-benzenediamine, also known as this compound, is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B127362 N2-Methyl-4-nitro-1,2-benzenediamine CAS No. 95576-84-4

Properties

IUPAC Name

2-N-methyl-4-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNGTTDFLMOBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620764
Record name N~2~-Methyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95576-84-4
Record name N~2~-Methyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N2-Methyl-4-nitro-1,2-benzenediamine, with the CAS number 95576-84-4, is a nitroaromatic compound. Its structure, featuring a methylated amine and a nitro group on a benzene diamine backbone, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and materials science. This technical guide provides a summary of the currently available information on the properties, synthesis, and potential applications of this compound, while also highlighting the significant gaps in the existing scientific literature.

Core Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is crucial to note that while some experimental data is available, other parameters are based on computational predictions and should be treated with appropriate caution.

PropertyValueSource
CAS Number 95576-84-4[1][2][3]
Molecular Formula C₇H₉N₃O₂[1][3]
Molecular Weight 167.17 g/mol [2][3]
Melting Point 168-170 °C
Boiling Point (Predicted) 372.0 ± 32.0 °C
Density (Predicted) 1.358 ± 0.06 g/cm³
Purity Typically available at ≥95%[1]

Synthesis and Reactions

One documented reaction involving a closely related compound, N-Methyl-4-nitrobenzene-1,2-diamine, is its reaction with hexanedioic acid anhydride in a chloroform solvent.[4] This reaction yields 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid with a reported yield of 95% after heating for two hours.[4] This suggests the potential for this compound to undergo similar acylation reactions at its primary amine group.

A general workflow for a plausible, though unconfirmed, synthesis of this compound is depicted below. This would likely involve the selective methylation of the 2-amino group of 4-nitro-o-phenylenediamine.

Synthesis_Workflow Start 4-Nitro-o-phenylenediamine Step1 Selective N2-Methylation (e.g., with a suitable methylating agent and protective group strategy) Start->Step1 Product This compound Step1->Product

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there are no specific studies detailing the biological activity or mechanism of action of this compound. However, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological effects.

Nitro compounds are often investigated for their potential as antimicrobial and anticancer agents.[5] The general mechanism of action for some nitroaromatics involves their reduction within biological systems to form reactive nitroso and hydroxylamino intermediates. These reactive species can induce cellular damage, often through covalent modification of macromolecules like DNA and proteins, leading to cytotoxic effects.

Given the absence of specific data for this compound, a hypothetical signaling pathway illustrating the general mechanism of action for some cytotoxic nitroaromatic compounds is presented below. It is important to emphasize that this is a generalized representation and has not been experimentally validated for this specific compound.

General_Nitroaromatic_Pathway Compound This compound (extracellular) Reduction Enzymatic Reduction (e.g., by nitroreductases) Compound->Reduction Cellular Uptake Cell Cell Membrane Reactive_Species Reactive Nitroso & Hydroxylamino Intermediates Reduction->Reactive_Species Macromolecules DNA & Proteins Reactive_Species->Macromolecules Interaction Damage Covalent Adduct Formation & Oxidative Stress Macromolecules->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Generalized signaling pathway for cytotoxic nitroaromatic compounds.

Experimental Protocols

Due to the lack of published research specifically on this compound, detailed experimental protocols for its synthesis, purification, and biological evaluation are not available. Researchers interested in studying this compound would need to adapt protocols from related molecules.

For instance, a synthetic protocol would likely require careful optimization of reaction conditions (e.g., choice of methylating agent, solvent, temperature, and reaction time) to achieve selective methylation at the N2 position and to minimize the formation of isomeric byproducts. Purification would likely involve techniques such as column chromatography and recrystallization, with characterization using methods like NMR, mass spectrometry, and elemental analysis.

Biological evaluation would necessitate a series of in vitro assays to screen for potential activities. For example, to assess antimicrobial properties, one could employ broth microdilution assays against a panel of bacterial and fungal strains. For anticancer activity, cytotoxicity assays (e.g., MTT or LDH assays) against various cancer cell lines would be a starting point.

Future Research Directions

The significant gaps in the scientific literature for this compound present numerous opportunities for future research. Key areas that warrant investigation include:

  • Development of a robust and selective synthesis protocol: A well-defined and high-yielding synthetic route is essential for making this compound readily accessible for further studies.

  • Comprehensive physicochemical characterization: Experimental determination of properties such as solubility in various solvents, pKa, and logP would be invaluable for drug development and formulation studies.

  • Screening for biological activity: A broad-based screening approach to identify any potential antimicrobial, anticancer, or other pharmacologically relevant activities is a critical next step.

  • Elucidation of the mechanism of action: Should any significant biological activity be identified, subsequent studies should focus on unraveling the underlying molecular mechanisms and identifying the cellular targets.

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. However, the current body of knowledge is severely limited. This technical guide has summarized the available data and highlighted the pressing need for further research to unlock the potential of this compound. The information and hypothetical pathways presented herein should serve as a foundation and stimulus for future investigations into the properties and applications of this compound.

References

An In-depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-Methyl-4-nitro-1,2-benzenediamine is a nitroaromatic amine of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential biological significance. While specific experimental data on its biological activity is limited in publicly available literature, this document extrapolates potential mechanisms of action and experimental considerations based on the well-documented activities of related nitroaromatic compounds. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives for applications in drug discovery and other scientific endeavors.

Chemical Structure and Properties

This compound, also known as N1-methyl-4-nitro-o-phenylenediamine, is an organic compound featuring a benzene ring substituted with two adjacent amine groups (a primary and a secondary methylamine) and a nitro group at the para position relative to one of the amines.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Nitro-1,2-phenylenediamine
CAS Number 95576-84-4[1]99-56-9
Molecular Formula C₇H₉N₃O₂[1]C₆H₇N₃O₂[2]
Molecular Weight 167.17 g/mol [3]153.14 g/mol [2]
Appearance Red to dark red or brown powder/crystalDark red needles or red solid[2]
Melting Point 177.0 to 181.0 °C199 to 201 °C (390 to 394 °F)[2]
Solubility Data not availableLess than 1 mg/mL in water at 20.5 °C[2]
logP Data not available0.88[2]

Table 2: Spectroscopic Data for 4-Nitro-1,2-phenylenediamine (as a reference)

SpectroscopyData
¹H NMR Available in Sadtler Research Laboratories Spectral Collection (ID: 18708)[2]
¹³C NMR Data available in spectral databases.
Mass Spectrometry (GC-MS) Major peaks at m/z 153, 107.[2]
UV Spectra Max absorption at 380 nm in 20% sulfuric acid.

A theoretical and experimental NMR study of five nitrobenzene-1,2-diamines, including this compound (referred to as compound 5 in the study), has been reported. The study confirms that experimental chemical shifts and coupling constants align with theoretical values.[4]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Methylation cluster_1 Step 2: Nitration cluster_2 Step 3: Selective Reduction Start o-Nitroaniline Intermediate N-Methyl-o-nitroaniline Start->Intermediate Methylation Reagent1 Methylating Agent (e.g., Methyl Iodide) Reagent1->Intermediate Catalyst Base (e.g., NaOH) Catalyst->Intermediate Intermediate2 N-Methyl-2,4-dinitroaniline Intermediate->Intermediate2 Nitration Reagent2 Nitrating Agent (e.g., HNO₃/H₂SO₄) Reagent2->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Reduction Reagent3 Reducing Agent (e.g., Na₂S) Reagent3->FinalProduct Biological_Investigation_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Purification B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Antimicrobial Screening (e.g., MIC, Zone of Inhibition) A->C D DNA Interaction Assays (e.g., Intercalation, Binding) B->D F Enzyme Inhibition Assays B->F E Reactive Oxygen/Nitrogen Species (ROS/RNS) Measurement C->E G Animal Model of Disease (e.g., Infection, Tumor) D->G E->G F->G H Pharmacokinetic & Toxicological Studies G->H I Efficacy & Safety Assessment H->I

References

An In-depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine (CAS 95576-84-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methyl-4-nitro-1,2-benzenediamine, with the CAS registry number 95576-84-4, is an aromatic amine derivative containing a nitro group. This compound, also known by its alternative name N1-methyl-5-nitrobenzene-1,2-diamine, is a subject of interest in synthetic and medicinal chemistry. Its structure, featuring both electron-donating amino groups and an electron-withdrawing nitro group, imparts unique chemical reactivity and potential for further functionalization. This technical guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and spectroscopic characterization. While specific biological activities and signaling pathway involvements are not extensively documented in publicly available literature, this guide also touches upon the general biological potential of related nitroaromatic compounds.

Chemical and Physical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 95576-84-4
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]
Melting Point 168-170 °C
Appearance Not explicitly stated, but related compounds are often colored solids.
Synonyms N1-methyl-5-nitrobenzene-1,2-diamine, 2-Amino-N1-methyl-4-nitroaniline[2]

Synthesis and Experimental Protocols

A plausible synthetic approach, based on methods for similar compounds, is outlined below. This should be considered a general workflow and would require optimization and experimental validation.

Synthesis_Workflow Start o-Nitroaniline Step1 Methylation (e.g., Dimethyl sulfate, base) Start->Step1 Intermediate1 N-Methyl-o-nitroaniline Step1->Intermediate1 Step2 Partial Reduction (e.g., Na2S, (NH4)2S) Intermediate1->Step2 Product This compound Step2->Product

Caption: Plausible synthetic workflow for this compound.

Key Reactions and Experimental Protocols

A notable reaction of this compound is its acylation with hexanedioic acid anhydride (adipic anhydride). This reaction highlights the nucleophilic character of the amino groups.

Reaction with Hexanedioic Acid Anhydride

This compound reacts with hexanedioic acid anhydride to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.[3] This reaction proceeds with high efficiency.

Experimental Protocol:

  • Reactants: this compound and hexanedioic acid anhydride.

  • Solvent: Chloroform (CHCl₃).[3]

  • Reaction Time: 2 hours.[3]

  • Yield: 95%.[3]

  • Procedure: While a detailed procedure is not fully described, a typical approach would involve dissolving this compound in chloroform, followed by the addition of hexanedioic acid anhydride. The reaction mixture would be stirred at a suitable temperature (potentially room temperature or with gentle heating) for 2 hours. The product would then be isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Reaction_Scheme Reactant1 N2-Methyl-4-nitro- 1,2-benzenediamine Solvent CHCl3, 2h Reactant1->Solvent Reactant2 Hexanedioic Acid Anhydride Reactant2->Solvent Product 5-(2-methylamino-5-nitro- phenylcarbamoyl)-pentanoic acid Solvent->Product

Caption: Reaction of this compound with hexanedioic anhydride.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound. A detailed NMR study has been performed on this compound as part of a series of five nitrobenzene-1,2-diamines.

NMR Spectroscopy

Experimental Protocol for NMR Analysis:

  • Instrumentation: Bruker DRX 400 spectrometer (9.4 Tesla).

  • Nuclei Observed: ¹H (400.13 MHz), ¹³C (100.62 MHz), and ¹⁵N (40.56 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Temperature: 300 K.

  • Internal Standards: The residual solvent peak of DMSO-d₆ was used as an internal reference for ¹H (δ = 2.49 ppm) and ¹³C (δ = 39.5 ppm) spectra.

  • Techniques: Standard 1D spectra, as well as 2D experiments including COSY, HMQC, and HMBC, were utilized for complete signal assignment.

While the specific chemical shift values for this compound are part of a larger dataset in the referenced study, the provided protocol allows for the replication of the experimental conditions for detailed structural analysis.

Potential Biological Activity

Direct experimental data on the biological activity of this compound is limited in the public domain. However, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects.

Antimicrobial and Anticancer Potential

Nitro-containing compounds have a long history in medicine, with many exhibiting antimicrobial and anticancer properties.[4] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and certain bacterial infections, to form reactive nitroso and hydroxylamino derivatives that can damage DNA and other cellular macromolecules.

Derivatives of the related compound, 4-nitro-1,2-phenylenediamine, have been synthesized and evaluated for their antimicrobial activities.[4] These studies suggest that the nitro-phenylenediamine scaffold can be a valuable starting point for the development of new therapeutic agents. However, it is crucial to note that no specific antimicrobial or anticancer data for this compound has been found.

Signaling Pathways

There is currently no available information in the scientific literature to suggest that this compound is directly involved in specific cellular signaling pathways. Its potential biological effects, as inferred from related compounds, are more likely to be a result of direct cytotoxicity through metabolic activation of the nitro group rather than modulation of specific signaling cascades. Further research would be required to investigate any potential interactions with cellular signaling proteins.

Conclusion

This compound is a nitroaromatic compound with well-defined chemical and physical properties. While its synthesis is established in the literature, detailed, publicly accessible protocols are scarce. The compound undergoes characteristic reactions of aromatic amines, such as acylation. Spectroscopic data, particularly NMR, has been thoroughly investigated, providing a solid basis for its structural characterization. Although direct evidence for its biological activity is lacking, the broader class of nitroaromatics suggests potential for antimicrobial and anticancer applications, warranting further investigation. Currently, there is no evidence to link this compound to specific signaling pathways. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this compound.

References

An In-Depth Technical Guide to N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methyl-4-nitro-1,2-benzenediamine, a substituted aromatic diamine, is a compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a nitro group and two amino functionalities—one of which is methylated—suggests its potential utility as a versatile building block in organic synthesis and as a scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on presenting data in a clear and accessible format for scientific professionals.

The IUPAC name for this compound is N2-methyl-4-nitrobenzene-1,2-diamine . The locant "N2" specifies that the methyl group is attached to the nitrogen atom at position 2 of the benzene ring, which is numbered starting from one of the amino groups and proceeding towards the other.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its related isomers is presented below. It is important to note that specific experimental data for the title compound is limited in publicly available literature; therefore, some properties are compared with its close isomers to provide a predictive context.

PropertyThis compoundN1-Methyl-4-nitro-1,2-benzenediamine4-Nitro-1,2-phenylenediamine
CAS Number 95576-84-4[1][2]41939-61-199-56-9
Molecular Formula C7H9N3O2[1][2]C7H9N3O2[3]C6H7N3O2[4]
Molecular Weight 167.17 g/mol [2]167.16 g/mol [3]153.14 g/mol [4]
Melting Point Not available174-176 °C199-201 °C
Boiling Point Not availableNot availableNot available
Solubility Storage at -20°C suggests potential instability at room temperature.[5]Slightly soluble in ethyl acetate and methanol.Soluble in acidic aqueous solutions.
Appearance Not availableRed to dark red to brown powder/crystal.Dark red needles or red solid.[4]

Spectroscopic Data

  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons (a singlet), and the protons of the primary and secondary amino groups. The positions of the aromatic protons will be influenced by the electronic effects of the nitro and amino groups.

  • 13C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons, with the carbons attached to the nitro and amino groups showing characteristic downfield and upfield shifts, respectively. A signal for the N-methyl carbon will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary and secondary amines, C-H stretching of the aromatic ring and the methyl group, N-O stretching of the nitro group, and C=C stretching of the aromatic ring. The NIST WebBook provides IR spectra for related compounds like 2-methyl-4-nitroaniline which can serve as a reference.[6]

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight (167.17 m/z). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the C-N bonds. Mass spectral data for 4-nitro-1,2-phenylenediamine is available on PubChem and can be used for comparative analysis.[4]

Synthesis

A detailed and experimentally verified protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and procedures for analogous compounds. One potential pathway is outlined below.

Conceptual Synthesis Pathway

A potential synthesis could involve the selective N-methylation of a suitable precursor. A possible retrosynthetic analysis suggests that the target molecule could be prepared from 4-nitro-1,2-phenylenediamine.

Synthesis_Pathway cluster_0 Conceptual Synthesis of this compound Start 4-Nitro-1,2-phenylenediamine Intermediate1 N-Protected Intermediate Start->Intermediate1 1. Selective Protection of N1-amine Intermediate2 N-Methylated Intermediate Intermediate1->Intermediate2 2. Methylation (e.g., CH3I, base) Product This compound Intermediate2->Product 3. Deprotection

Caption: A conceptual multi-step synthesis pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Selective Protection of the N1-Amine of 4-Nitro-1,2-phenylenediamine Due to the similar reactivity of the two amino groups, selective protection would be a critical step. This could potentially be achieved by using a bulky protecting group that preferentially reacts with the less sterically hindered N1-amine.

  • Dissolve 4-nitro-1,2-phenylenediamine in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Add a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture to isolate the N1-protected intermediate.

Step 2: Methylation of the N2-Amine The remaining free amine at the N2 position can then be methylated.

  • Dissolve the N1-protected intermediate in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride).

  • Stir the reaction at an appropriate temperature until completion (monitored by TLC).

  • Isolate the N-methylated intermediate through extraction and purification.

Step 3: Deprotection The final step involves the removal of the protecting group to yield the desired product.

  • Dissolve the N-methylated intermediate in a suitable solvent.

  • Add the appropriate deprotection reagent (e.g., trifluoroacetic acid for a Boc group).

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and isolate this compound through extraction and purification by column chromatography or recrystallization.

Note: This is a hypothetical protocol and would require experimental optimization and validation. A procedure for the synthesis of the related compound 1,2-diamino-4-nitrobenzene is available from Organic Syntheses, which can provide valuable insights into handling similar compounds.[7]

Biological Activity and Potential Applications

While specific biological studies on this compound are scarce, the presence of the nitroaromatic and phenylenediamine moieties suggests potential for various biological activities.

Nitro-containing compounds are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial and anticancer activities. The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamino derivatives, which can interact with cellular macromolecules.

Phenylenediamine derivatives are also found in many biologically active compounds and are used as precursors in the synthesis of pharmaceuticals and dyes. For instance, a related compound, N-Methyl-4-nitrobenzene-1,2-diamine, is mentioned to react with hexanedioic acid anhydride to form a pentanoic acid derivative, indicating its utility in chemical synthesis.[3]

Given its structure, this compound could be investigated for:

  • Antimicrobial Activity: As a potential lead compound for the development of new antibacterial or antifungal agents. Research on N,N'-(4-Nitro-1,2-phenylene)diamide derivatives has shown antimicrobial activity.[8]

  • Anticancer Activity: The nitroaromatic scaffold is present in some anticancer drugs.

  • Material Science: As a monomer or intermediate in the synthesis of specialty polymers or dyes.

Logical Relationships in Bioactivity

The potential biological activity of this compound can be logically linked to its structural features.

Bioactivity_Relationship cluster_1 Structural Features and Potential Bioactivity Molecule This compound Nitro_Group Nitroaromatic Moiety Molecule->Nitro_Group Diamine_Moiety Substituted Phenylenediamine Molecule->Diamine_Moiety Bioactivity Potential Biological Activity Nitro_Group->Bioactivity Bioreduction to reactive species Diamine_Moiety->Bioactivity Scaffold for drug design

Caption: Relationship between the structural components of the molecule and its potential bioactivity.

Conclusion

This compound is a chemical compound with potential for further exploration in medicinal chemistry and material science. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties and synthetic strategies based on available information for related compounds. Further research is warranted to fully characterize this molecule and unlock its potential applications. Researchers are encouraged to use the information presented herein as a starting point for their investigations.

References

In-Depth Technical Guide: N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of N2-Methyl-4-nitro-1,2-benzenediamine. It also explores the broader biological context of nitro-containing aromatic compounds in drug discovery and development, offering insights for researchers in this field.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValueReference
Molecular Weight 167.168 g/mol [1]
Molecular Formula C₇H₉N₃O₂[1]
CAS Number 95576-84-4[2]
Appearance Red to Dark Red to Brown powder/crystal
Purity >98.0% (by GC)

Synthetic Approaches

A logical synthetic pathway for this compound could involve the selective N-methylation of 4-nitro-1,2-phenylenediamine. The challenge in this approach lies in achieving selective methylation at the desired nitrogen atom.

Below is a conceptual workflow for the synthesis of a methylated nitro-benzenediamine derivative.

Synthesis_Workflow StartingMaterial Ortho-Toluidine Acylation Acylation (Amino Group Protection) StartingMaterial->Acylation Nitration Nitration (Concentrated Nitric Acid) Acylation->Nitration Hydrolysis Hydrolysis (Deprotection) Nitration->Hydrolysis FinalProduct 2-Methyl-4-nitrophenylamine Hydrolysis->FinalProduct

Caption: Conceptual synthesis workflow for a methylated nitroaniline.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Characterization of this compound can be effectively performed using NMR spectroscopy. Based on a study of a series of nitrobenzene-1,2-diamines, the following experimental protocol is recommended.[4]

Instrumentation:

  • A Bruker DRX 400 spectrometer (9.4 Tesla) or equivalent, equipped with a 5-mm inverse detection H–X probe with a z-gradient coil.

Sample Preparation:

  • Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy:

  • Frequency: 400.13 MHz

  • Internal Reference: DMSO-d₆ (δ 2.49 ppm)

¹³C NMR Spectroscopy:

  • Frequency: 100.62 MHz

  • Internal Reference: DMSO-d₆ (δ 39.5 ppm)

¹⁵N NMR Spectroscopy:

  • Frequency: 40.56 MHz

  • External Reference: CH₃NO₂ (δ 0.00 ppm)

  • Technique: 2D (¹H–¹⁵N) gs-HMQC. For the observation of nitro groups, an inverse gated ¹H decoupling technique with a 5-mm direct-detection probe may be necessary.

2D NMR Spectroscopy:

  • Acquire and process (¹H–¹H) gs-COSY, (¹H–¹³C) gs-HMQC, and (¹H–¹³C) gs-HMBC spectra using standard software and in non-phase-sensitive mode.

  • Utilize a 5% sine truncated shaped pulse gradient of 1 ms for gradient selection.

Biological Context and Drug Development Potential

Nitro-containing compounds are a significant class of molecules in medicinal chemistry, exhibiting a wide array of biological activities.[5] The nitro group, being a strong electron-withdrawing moiety, can influence the molecule's interaction with biological targets and can be a pharmacophore or a group that enhances activity.[5][6]

The biological activities associated with nitroaromatic compounds include:

  • Antimicrobial: Many nitro-containing drugs, such as metronidazole and nitrofurantoin, are used to treat bacterial and parasitic infections.[5]

  • Anticancer: The nitro group can be found in some anticancer agents. Its presence can lead to the generation of reactive oxygen species, causing cellular damage in cancer cells.[7]

  • Other Activities: Various other biological effects, including antihypertensive and tranquilizing properties, have been reported for this class of compounds.[5]

While the specific biological activity and signaling pathways of this compound have not been extensively studied, its structural similarity to other biologically active nitro-phenylenediamines suggests potential for further investigation. For instance, derivatives of 4-nitro-1,2-phenylenediamine have been synthesized and evaluated for their antimicrobial properties.[8] Furthermore, studies on methylated phenylenediamines have explored their in vitro cytotoxicity.[9]

The diagram below illustrates the general mechanism by which some nitro-containing anticancer drugs are thought to exert their effects.

Anticancer_Mechanism NitroCompound Nitro-containing Anticancer Drug CellularUptake Cellular Uptake NitroCompound->CellularUptake Reduction Enzymatic Reduction of Nitro Group CellularUptake->Reduction ROS Generation of Reactive Oxygen Species (ROS) Reduction->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis

Caption: General mechanism of action for some nitro-containing anticancer agents.

Given its structure, this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research into its biological activity is warranted to explore its full potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N2-Methyl-4-nitro-1,2-benzenediamine, a valuable building block in medicinal chemistry and materials science. This document details the most viable synthetic pathways, complete with experimental protocols and quantitative data to support researchers in their laboratory work.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and well-documented method for the synthesis of this compound involves a two-step process commencing with the nitration of p-fluoroaniline, followed by a nucleophilic aromatic substitution reaction with methylamine.

Step 1: Synthesis of 4-Fluoro-3-nitroaniline

The initial step focuses on the regioselective nitration of p-fluoroaniline to produce the key intermediate, 4-fluoro-3-nitroaniline. The directing effects of the amino and fluoro groups on the aromatic ring guide the incoming nitro group to the desired position.

A solution of 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid is prepared and cooled to 8-10°C. A mixture of 81.3 g of 100% nitric acid in 489 g of 100% sulfuric acid is then slowly added, maintaining the temperature between 8-10°C. After the addition is complete, the reaction mixture is stirred for an additional hour. The mixture is then poured onto 800 g of ice, and the resulting solution is made alkaline with approximately 2300 ml of concentrated aqueous ammonia. Upon cooling to about 5°C, the crude orange product precipitates. The solid is collected by filtration, washed, and then stirred with 600 ml of water and 120 ml of concentrated hydrochloric acid at room temperature. The insoluble resinous byproducts are removed by filtration. The filtrate is then made alkaline with 82 g of 50% sodium hydroxide solution. The resulting precipitate of 4-fluoro-3-nitroaniline is filtered, washed with water, and dried.

ParameterValueReference
Starting Materialp-FluoroanilineUS3586719A
Nitrating AgentNitric Acid / Sulfuric AcidUS3586719A
Temperature8-10°CUS3586719A
Yield~75.5%US3586719A
Step 2: Synthesis of this compound

The second step involves the reaction of 4-fluoro-3-nitroaniline with an aqueous solution of methylamine. The highly activated fluorine atom is displaced by the methylamine nucleophile to yield the target compound.

A mixture of 7.8 g of 4-fluoro-3-nitroaniline and 40 g of a 40% aqueous solution of methylamine is heated to 70-80°C. The reaction is monitored, and intermittent additions of fresh methylamine solution may be required to drive the reaction to completion. Evaporated water is replaced as needed. Upon completion, the reaction mixture is cooled, leading to the crystallization of the product. The crystals are collected by filtration and dried.

ParameterValueReference
Starting Material4-Fluoro-3-nitroanilineUS3632582A
Reagent40% aq. MethylamineUS3632582A
Temperature70-80°CUS3632582A
Theoretical Yield89%US3632582A
AppearanceDark bronze crystalsUS3632582A

Alternative Synthesis Pathway

An alternative, though less direct, route to N-methylated phenylenediamines involves the methylation of a nitroaniline precursor followed by reduction. This pathway is presented for consideration and comparison.

Step 1: Methylation of o-Nitroaniline

o-Nitroaniline can be methylated to form N-methyl-o-nitroaniline using a suitable methylating agent in the presence of a base.

To a mixture of 40.0 g (0.29 mol) of o-nitroaniline in 200 ml of acetone, 32 g (0.57 mol) of potassium hydroxide is added. Dimethyl sulfate (46 g, 0.37 mol) is then added dropwise. The reaction progress is monitored by TLC. After completion, 20.0 ml of aqueous ammonia is added, and the acetone is removed under reduced pressure. Water (200 ml) is added to the residue to induce crystallization. The product, N-methyl-o-nitroaniline, is collected by filtration and dried, yielding 42.0 g (95.3%).

Step 2: Reduction of N-methyl-o-nitroaniline

The nitro group of N-methyl-o-nitroaniline is then reduced to an amino group to yield N-methyl-o-phenylenediamine.

A mixture of 20.0 g (0.13 mol) of N-methyl-o-nitroaniline and 100 ml of methanol is placed in a hydrogenation reactor. 0.05 g of 10% Pd/C is added as a catalyst. The mixture is hydrogenated at 30-35°C under a hydrogen pressure of 0.2-0.5 MPa for approximately 3 hours. After the reaction, the catalyst is filtered off.

Note: To obtain the target molecule, this compound, from this intermediate, a subsequent selective nitration step would be required, which can be challenging and may lead to a mixture of isomers.

Data Summary

Synthesis PathwayStepStarting MaterialKey ReagentsProductYield
Primary 1p-FluoroanilineHNO₃, H₂SO₄4-Fluoro-3-nitroaniline~75.5%
24-Fluoro-3-nitroaniline40% aq. CH₃NH₂This compound89%
Alternative 1o-Nitroaniline(CH₃)₂SO₄, KOHN-methyl-o-nitroaniline95.3%
2N-methyl-o-nitroanilineH₂, Pd/CN-methyl-o-phenylenediamine-

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Nucleophilic Substitution pFA p-Fluoroaniline FNA 4-Fluoro-3-nitroaniline pFA:e->FNA:w Nitration ~75.5% Yield HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->FNA:n FNA2 4-Fluoro-3-nitroaniline Target This compound FNA2:e->Target:w Substitution 89% Yield MeNH2 Methylamine (aq) MeNH2->Target:s

Caption: Primary synthesis pathway for this compound.

Logical_Relationship cluster_primary Primary Pathway cluster_alternative Alternative Pathway Title Synthetic Strategy Selection P_Start p-Fluoroaniline Title->P_Start A_Start o-Nitroaniline Title->A_Start P_Inter 4-Fluoro-3-nitroaniline P_Start->P_Inter Nitration P_Target This compound P_Inter->P_Target Amination P_Adv Advantages: - Direct route - High overall yield - Good regioselectivity P_Target->P_Adv A_Inter1 N-methyl-o-nitroaniline A_Start->A_Inter1 Methylation A_Inter2 N-methyl-o-phenylenediamine A_Inter1->A_Inter2 Reduction A_Target This compound A_Inter2->A_Target Nitration (Challenges) A_Disadv Disadvantages: - Indirect route - Final nitration step is challenging - Potential for isomer formation A_Target->A_Disadv

Caption: Comparison of synthetic strategies for this compound.

Spectroscopic Profile of N2-Methyl-4-nitro-1,2-benzenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound N2-Methyl-4-nitro-1,2-benzenediamine (CAS No. 95576-84-4). The information presented herein is intended to support research and development activities by offering key spectral parameters and the methodologies used to obtain them. While comprehensive Nuclear Magnetic Resonance (NMR) data is available from published literature, experimental Infrared (IR) and Mass Spectrometry (MS) data for this specific compound are not readily found in public spectral databases.

Core Spectroscopic Data

The primary spectroscopic data available for this compound is from Nuclear Magnetic Resonance (NMR) studies. This technique provides detailed information about the molecular structure and the chemical environment of the atoms.

Table 1: NMR Spectroscopic Data for this compound
Parameter ¹H NMR (ppm) ¹³C NMR (ppm) ¹⁵N NMR (ppm)
Chemical Shifts (δ) Data not explicitly provided in the abstract.Data not explicitly provided in the abstract.Data not explicitly provided in the abstract.
Coupling Constants (J) Data not explicitly provided in the abstract.Data not explicitly provided in the abstract.Not Applicable
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Reference Internal solventInternal solventExternal CH₃¹⁵NO₂

Note: While the specific chemical shifts and coupling constants for this compound (referred to as compound 5) are not detailed in the available abstract, the source study confirms their successful experimental determination.[1]

Experimental Protocols

The following section outlines the methodology employed for the acquisition of NMR spectroscopic data as described in the primary literature source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra were recorded at a temperature of 300 K on a Bruker DRX 400 spectrometer.[1] This instrument operates at a magnetic field strength of 9.4 Tesla, corresponding to frequencies of 400.13 MHz for ¹H, 100.62 MHz for ¹³C, and 40.56 MHz for ¹⁵N nuclei.[1]

Sample Preparation and Referencing:

  • The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) for ¹H and ¹³C NMR were referenced internally to the residual solvent signals (DMSO-d₆ at 2.49 ppm for ¹H and 39.5 ppm for ¹³C).[1]

  • For ¹⁵N NMR, an external reference of nitromethane (CH₃¹⁵NO₂) at 0.00 ppm was used.[1]

Data Acquisition:

  • A 5-mm inverse detection H–X probe equipped with a z-gradient coil was utilized for the measurements.[1]

  • Standard Bruker NMR software was used for the acquisition and processing of the spectra.

  • Two-dimensional (2D) experiments, including (¹H–¹H) gs-COSY, (¹H–¹³C) gs-HMQC, and (¹H–¹³C) gs-HMBC, were performed to aid in the assignment of signals.[1]

  • ¹⁵N NMR chemical shifts were obtained using a 2D (¹H–¹⁵N) gs-HMQC experiment.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, 2D) Purification->NMR MS Mass Spectrometry (Determine Molecular Weight & Fragmentation) Purification->MS IR Infrared Spectroscopy (Identify Functional Groups) Purification->IR Data_Processing Spectral Data Processing NMR->Data_Processing MS->Data_Processing IR->Data_Processing Structure_Determination Structure Determination & Verification Data_Processing->Structure_Determination

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Other Spectroscopic Techniques

  • Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in a molecule. For this compound, one would expect to observe characteristic absorption bands for N-H stretching (from the amine and methylamine groups), C-H stretching (from the aromatic ring and methyl group), N-O stretching (from the nitro group), and C=C stretching (from the benzene ring).

  • Mass Spectrometry (MS): MS is employed to determine the molecular weight of a compound and to study its fragmentation pattern. The molecular formula of this compound is C₇H₉N₃O₂, corresponding to a molecular weight of approximately 167.17 g/mol .[2] Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) and various fragment ions corresponding to the loss of functional groups.

Conclusion

The primary available spectroscopic data for this compound is from comprehensive NMR studies, which provide a solid foundation for its structural elucidation. While specific experimental IR and MS spectra are not readily accessible in public domains, the expected characteristics from these analyses can be inferred from the known structure of the compound. The detailed NMR experimental protocol provided in the literature offers a clear methodology for researchers seeking to replicate or build upon these findings. This technical guide serves as a centralized resource for the currently available spectroscopic information on this compound, aiding in its further investigation and application.

References

An In-depth Technical Guide on the Solubility of N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for N2-Methyl-4-nitro-1,2-benzenediamine and its closely related analogs. Due to the limited direct quantitative data for the target compound, this guide incorporates qualitative and quantitative solubility information for structurally similar molecules to provide a predictive framework for researchers. Furthermore, detailed experimental protocols for solubility determination are presented, alongside a visual workflow to guide laboratory practice.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, by examining its structural analogs, a solubility profile can be inferred. The following table summarizes the available data for this compound and its related compounds. Researchers should consider these values as estimates when designing experiments.

CompoundSolventTemperature (°C)Solubility
N1-Methyl-4-nitrobenzene-1,2-diamine ChloroformNot SpecifiedSoluble[1]
DichloromethaneNot SpecifiedSoluble[1]
Ethyl AcetateNot SpecifiedSoluble[1], Slightly Soluble[2][3]
DMSONot SpecifiedSoluble[1]
AcetoneNot SpecifiedSoluble[1]
MethanolNot SpecifiedSlightly Soluble[2][3]
4-Nitro-o-phenylenediamine Water201.2 g/L[4]
Water20.5< 1 mg/mL[5][6]
EthanolNot SpecifiedSoluble[7][8]
AcetoneNot SpecifiedSoluble[7][8]
1 N HCl: Ethanol (1:1)Not Specified50 mg/mL[9][10]
N-Methyl-4-nitroaniline Water2585 mg/L[11]
EthanolNot SpecifiedSlightly Soluble[11]
AcetoneNot SpecifiedEasily Soluble[11]
BenzeneNot SpecifiedEasily Soluble[11]

Experimental Protocols for Solubility Determination

For researchers seeking to determine the precise solubility of this compound, standardized methods are recommended. The following protocols are based on internationally recognized guidelines.

Water Solubility Determination (OECD Guideline 105)

This method is suitable for determining the water solubility of substances.

Principle: A solution of the test substance in water is agitated until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

  • Shaking device with temperature control.

  • Centrifuge.

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS).

  • Glassware (flasks, pipettes, etc.).

Procedure:

  • Preparation of Test Solution: Add an excess amount of the test substance to a flask containing deionized water.

  • Equilibration: Seal the flask and agitate at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge the solution at a high speed to separate the undissolved solid from the aqueous phase.

  • Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved substance using a validated analytical method.

Solubility in Organic Solvents (Saturation Shake-Flask Method)

This widely used method is detailed in the United States Pharmacopeia (USP) General Chapter <1236> and is applicable for determining solubility in various solvents.

Principle: An excess of the solid compound is equilibrated with the solvent of interest until the solution is saturated. The concentration of the solute in the clear, saturated solution is then measured.

Apparatus:

  • Constant temperature orbital shaker or magnetic stirrer with a hot plate.

  • Vials with screw caps.

  • Centrifuge or filtration apparatus (e.g., syringe filters).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Analytical instrument for quantification (e.g., HPLC-UV, Spectrophotometer).

Procedure:

  • Sample Preparation: Add a pre-weighed excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, etc.).

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to allow the excess solid to settle. To ensure complete removal of undissolved solids, centrifuge the vials or filter the supernatant through a chemically compatible filter (e.g., PTFE for organic solvents).

  • Sample Dilution and Analysis: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound in the same solvent should be used for accurate quantification.

Visualized Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method.

G Workflow for Solubility Determination via Shake-Flask Method cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of This compound B Add to vial with a known volume of solvent A->B C Seal vial and agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Centrifuge or filter to obtain a clear supernatant D->E F Withdraw a known volume of the supernatant E->F G Dilute sample to fall within the calibration range F->G H Analyze by a validated analytical method (e.g., HPLC-UV) G->H I Calculate solubility from the calibration curve H->I

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Stability and Storage of N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N2-Methyl-4-nitro-1,2-benzenediamine. The information presented is crucial for ensuring the integrity and reliability of this compound in research and development settings. Due to the limited availability of direct stability data for this compound, this guide also incorporates data from structurally similar compounds to provide a thorough understanding of its handling and storage requirements.

Chemical Properties and Structure

This compound is a nitroaromatic amine with the following chemical structure:

Molecular Formula: C7H9N3O2 Molecular Weight: 167.17 g/mol CAS Number: 95576-84-4

The presence of the nitro group and amino groups on the benzene ring influences its chemical reactivity and stability.

Recommended Storage Conditions

Proper storage is essential to maintain the purity and stability of this compound. The following table summarizes the recommended storage conditions based on available data for the compound and its analogs.

ParameterRecommended ConditionSource
Temperature Short-term (1-2 weeks): -4°C Long-term (1-2 years): -20°C[1]
Atmosphere Store in a well-ventilated place. Keep container tightly closed.[2]
Light Store in a light-resistant container. (General good practice for nitroaromatic compounds)
Moisture Store in a dry place.[2]

Stability Profile

Incompatible Materials

Contact with the following substances should be avoided to prevent potential hazardous reactions and degradation:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

  • Acid chlorides

  • Acid anhydrides

Potential Degradation Pathways

Based on studies of the structurally similar compound N-Methyl-4-nitroaniline, a potential degradation pathway for this compound involves enzymatic N-demethylation. This process would lead to the formation of 4-nitro-1,2-benzenediamine and formaldehyde[3]. Further degradation could proceed through monooxygenation and oxidative deamination[3].

The following diagram illustrates a potential initial step in the aerobic microbial degradation pathway.

Degradation_Pathway This compound This compound 4-nitro-1,2-benzenediamine 4-nitro-1,2-benzenediamine This compound->4-nitro-1,2-benzenediamine N-demethylation Formaldehyde Formaldehyde This compound->Formaldehyde N-demethylation

Potential initial degradation step of this compound.

Handling and Safety Precautions

Due to the toxic nature of related nitroaromatic amines, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Engineering Controls
  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are close to the workstation location.

General Hygiene
  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Experimental Protocols for Stability Assessment

To perform a comprehensive stability analysis of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method should be developed and validated.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 N HCl at 60°C for 24 hours
Base Hydrolysis 0.1 N NaOH at 60°C for 24 hours
Oxidative Degradation 3% H2O2 at room temperature for 24 hours
Thermal Degradation Solid drug substance at 80°C for 48 hours
Photostability Expose the solid drug substance to UV (200 Wh/m2) and visible (1.2 million lux hours) light
HPLC Method for Stability Testing (Example)

The following is a general HPLC method that can be used as a starting point and optimized for the analysis of this compound and its degradation products.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

The workflow for conducting a stability study is outlined in the diagram below.

Stability_Study_Workflow cluster_0 Method Development cluster_1 Stability Testing A Develop HPLC Method B Forced Degradation Studies A->B C Validate Stability-Indicating Method B->C D Place Samples on Stability C->D E Analyze Samples at Time Points D->E F Analyze Data and Determine Shelf Life E->F

Workflow for a chemical stability study.

Conclusion

While specific stability data for this compound is limited, a conservative approach to storage and handling is recommended based on the information available for structurally related compounds. Storing the compound at low temperatures, in a tightly sealed container, and protected from light and moisture will help to ensure its long-term stability. For critical applications, it is highly recommended to perform in-house stability studies using a validated stability-indicating analytical method to establish a definitive shelf life under specific storage conditions.

References

Technical Guide: N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methyl-4-nitro-1,2-benzenediamine is a nitroaromatic amine with potential applications in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synonyms, and a plausible experimental framework for its synthesis and biological evaluation. Due to the limited specific data on this particular isomer, this guide also draws upon information from closely related compounds to provide a broader context for research and development.

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. The following table summarizes the known identifiers and synonyms for this compound and its closely related isomer, N1-Methyl-4-nitro-1,2-benzenediamine.

PropertyThis compoundN1-Methyl-4-nitro-1,2-benzenediamine
Systematic Name This compoundN1-Methyl-4-nitro-1,2-benzenediamine
CAS Number 95576-84-4[1]41939-61-1[2]
Molecular Formula C₇H₉N₃O₂[1]C₇H₉N₃O₂[2]
Molecular Weight 167.17 g/mol [3]167.17 g/mol
Synonyms 1-N-Methyl-5-nitrobenzene-1,2-diamineN'-Methyl-4-nitrophenylenediamine-(1,2)[4], N-Methyl-4-nitrobenzene-1,2-diamine[2], 2-Amino-1-methylamino-4-nitrobenzene, N-Methyl-2-amino-4-nitroaniline[5]
InChI Key NVNGTTDFLMOBMZ-UHFFFAOYSA-N[1]MNIKERWISBANET-UHFFFAOYSA-N[2]
PubChem CID Not available3420025[2]

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

G cluster_0 Plausible Synthesis of this compound 4-nitro-1,2-phenylenediamine reaction_step Selective N-methylation 4-nitro-1,2-phenylenediamine->reaction_step + methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) methylating_agent->reaction_step + Base This compound reaction_step->this compound Product

Caption: Plausible synthesis route for this compound.

Materials:

  • 4-nitro-1,2-phenylenediamine (starting material)

  • Dimethyl sulfate (methylating agent)

  • Potassium carbonate (base)

  • Acetone (solvent)

  • Dichloromethane (extraction solvent)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (eluent)

Procedure:

  • To a solution of 4-nitro-1,2-phenylenediamine in acetone, add potassium carbonate.

  • Cool the mixture in an ice bath and slowly add dimethyl sulfate dropwise while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate this compound.

Note: This is a generalized protocol. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) is necessary to achieve the desired product with good selectivity and yield.

Reaction of N-Methyl-4-nitrobenzene-1,2-diamine with Hexanedioic Acid Anhydride

A reported reaction for the related isomer, N-Methyl-4-nitrobenzene-1,2-diamine, involves its reaction with hexanedioic acid anhydride to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.[2]

Reaction Scheme:

G cluster_1 Reaction of N-Methyl-4-nitrobenzene-1,2-diamine N-Methyl-4-nitrobenzene-1,2-diamine N-Methyl-4-nitrobenzene- 1,2-diamine reaction CHCl₃, 2h N-Methyl-4-nitrobenzene-1,2-diamine->reaction + hexanedioic_anhydride Hexanedioic Anhydride hexanedioic_anhydride->reaction product 5-(2-methylamino-5-nitro- phenylcarbamoyl)-pentanoic acid reaction->product

Caption: Reaction of N-Methyl-4-nitrobenzene-1,2-diamine.[2]

Procedure: N-Methyl-4-nitrobenzene-1,2-diamine is reacted with hexanedioic acid anhydride in chloroform (CHCl₃) as a solvent. The reaction is carried out for 2 hours, potentially with heating, to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid with a reported yield of 95%.[2]

Potential Biological Activity and Experimental Workflow

While no specific signaling pathways involving this compound have been elucidated, nitroaromatic compounds are known to possess a wide range of biological activities, often related to their bioreduction to reactive intermediates.[6] A general experimental workflow to assess the potential biological activity of a novel compound like this compound is presented below.

G cluster_2 General Experimental Workflow for Biological Evaluation A Compound Synthesis and Purification B In Vitro Cytotoxicity Assay (e.g., MTT, LDH) A->B C Antimicrobial Activity Screening (e.g., MIC, MBC) A->C D Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) B->D If active and non-toxic C->D If active E In Vivo Toxicity and Efficacy Studies (Animal Models) D->E Promising mechanism F Lead Optimization E->F Favorable in vivo profile

Caption: General workflow for evaluating the biological activity of a novel compound.

This workflow begins with the synthesis and purification of the compound, followed by initial in vitro screening for cytotoxicity and desired biological activities such as antimicrobial effects. If promising activity is observed with acceptable cytotoxicity, further studies can be undertaken to elucidate the mechanism of action. Compounds with a favorable in vitro profile and a well-understood mechanism can then be advanced to in vivo studies in animal models to assess their toxicity and efficacy, ultimately leading to lead optimization for drug development.

References

Methodological & Application

Application Notes and Protocols: "N2-Methyl-4-nitro-1,2-benzenediamine" as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N2-Methyl-4-nitro-1,2-benzenediamine as a key starting material for the synthesis of various biologically active heterocyclic compounds, including benzimidazoles and quinoxalines. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate the application of this precursor in research and drug discovery.

Introduction

This compound is a substituted o-phenylenediamine that serves as a valuable building block for the construction of fused heterocyclic ring systems. The presence of a methyl group on one of the amino functionalities and a nitro group on the benzene ring introduces specific electronic and steric properties that can be exploited to synthesize a diverse range of compounds with potential therapeutic applications. The vicinal diamine arrangement is primed for cyclocondensation reactions with various electrophilic partners to yield important heterocyclic scaffolds.

Synthesis of Benzimidazoles

The benzimidazole nucleus is a prominent feature in many pharmacologically active molecules, exhibiting a wide range of biological activities including antimicrobial, antiviral, and antitumor effects. The reaction of this compound with single-carbon electrophiles, such as formic acid or aldehydes, provides a straightforward route to 1-methyl-6-nitro-1H-benzimidazoles.

Protocol 1: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole using Formic Acid (Phillips-Ladenburg Reaction)

This protocol describes the classical Phillips-Ladenburg reaction for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.

Reaction Scheme:

N2M4N This compound Reaction + N2M4N->Reaction FormicAcid Formic Acid (HCOOH) FormicAcid->Reaction Product 1-Methyl-6-nitro-1H-benzimidazole Heat Heat (e.g., 100°C) Heat->Reaction Reaction->Product Cyclocondensation N2M4N This compound Reaction + N2M4N->Reaction Glyoxal Glyoxal (40% in H2O) Glyoxal->Reaction Product 1-Methyl-7-nitroquinoxaline Solvent Ethanol/Water Solvent->Reaction Reaction->Product Condensation N2M4N This compound Reaction + N2M4N->Reaction Dicarbonyl 1,2-Dicarbonyl Compound (e.g., Phenanthrenequinone) Dicarbonyl->Reaction Product Fused Phenazine Derivative OxidativeCondensation Oxidative Condensation OxidativeCondensation->Reaction Reaction->Product Synthesis Synthesis of Heterocyclic Compounds from This compound Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Screening Biological Screening Purification->Screening Antimicrobial Antimicrobial Assays (MIC determination) Screening->Antimicrobial Antitumor Antitumor Assays (MTT, etc.) Screening->Antitumor Kinase Kinase Inhibition Assays Screening->Kinase Hit Hit Identification Antimicrobial->Hit Antitumor->Hit Kinase->Hit Lead Lead Optimization Hit->Lead

Application Notes and Protocols for N2-Methyl-4-nitro-1,2-benzenediamine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key reactions involving N2-Methyl-4-nitro-1,2-benzenediamine, a versatile intermediate in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry and drug development.

Chemical Properties and Data

PropertyValueReference
Molecular Formula C₇H₉N₃O₂[1][2]
Molecular Weight 167.17 g/mol [2][3]
CAS Number 95576-84-4[1]
Appearance Not specified, likely a solid
Purity 95.0% (typical)[1]

I. Synthesis of Benzimidazole Derivatives

This compound is a valuable precursor for the synthesis of substituted benzimidazoles. These compounds are known to exhibit a wide range of biological activities, including as anticancer and antihypertensive agents. The general reaction involves the condensation of the diamine with either a carboxylic acid or an aldehyde.

Experimental Protocol 1: Reaction with a Carboxylic Acid (Phillips-Ladenburg Reaction Adaptation)

This protocol describes the synthesis of a 1-methyl-6-nitro-2-substituted-benzimidazole derivative through the condensation of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA) or 4M Hydrochloric Acid

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the desired carboxylic acid (1.1 mmol).

  • Slowly add polyphosphoric acid (PPA) (approx. 10 equivalents) or 4M HCl (5 mL) to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-methyl-6-nitro-2-substituted-benzimidazole.

Expected Yield: 70-90% (dependent on the carboxylic acid used).[4]

Experimental Protocol 2: Reaction with an Aldehyde

This protocol details the synthesis of a 1-methyl-6-nitro-2-substituted-benzimidazole from this compound and a generic aldehyde.

Materials:

  • This compound

  • Aldehyde (R-CHO)

  • Ammonium chloride (NH₄Cl) or a transition metal catalyst (e.g., Cu(OAc)₂)

  • Ethanol or Dimethyl sulfoxide (DMSO)

  • Ice-cold water

  • Standard filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the aldehyde (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of ammonium chloride (0.3 mmol).[3]

  • Stir the mixture at 80°C for 2-4 hours. Monitor the reaction by TLC.[3]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 1-methyl-6-nitro-2-substituted-benzimidazole.

Expected Yield: 60-85% (dependent on the aldehyde used).[3]

II. Acylation Reaction

This compound can undergo acylation reactions with acid anhydrides to form amide derivatives.

Experimental Protocol 3: Reaction with Hexanedioic Anhydride

This protocol describes the synthesis of 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.

Materials:

  • This compound

  • Hexanedioic anhydride

  • Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for filtration and washing

Procedure:

  • Dissolve this compound (1.0 mmol) in chloroform (15 mL) in a round-bottom flask.

  • Add hexanedioic anhydride (1.1 mmol) to the solution.

  • Heat the reaction mixture at a gentle reflux for 2 hours.

  • Monitor the reaction for the formation of a precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold chloroform to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.

Quantitative Data:

Reactant AReactant BProductSolventReaction TimeYieldReference
N-Methyl-4-nitrobenzene-1,2-diamineHexanedioic acid anhydride5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acidCHCl₃2 hours95%[3]

Signaling Pathways Modulated by Downstream Benzimidazole Derivatives

Benzimidazole derivatives synthesized from this compound are known to interact with various cellular signaling pathways implicated in cancer and other diseases. Below are visualizations of two such key pathways.

EGFR_MAPK_Pathway cluster_nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Benzimidazole Benzimidazole Derivative (e.g., Nazartinib) Benzimidazole->EGFR

Caption: EGFR/MAPK signaling pathway and its inhibition by benzimidazole derivatives.

AMPK_mTOR_Pathway Metabolic_Stress Metabolic Stress (e.g., Low ATP) AMPK AMPK Metabolic_Stress->AMPK Benzimidazole Benzimidazole Derivative TSC1_2 TSC1/TSC2 AMPK->TSC1_2 Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Autophagy Autophagy mTORC1->Autophagy Benzimidazole->AMPK

Caption: AMPK/mTOR signaling pathway and its modulation by benzimidazole derivatives.

Logical Workflow for Synthesis and Biological Evaluation

The following diagram illustrates the general workflow from the starting material, this compound, to the synthesis of benzimidazole derivatives and their subsequent biological evaluation.

workflow Start N2-Methyl-4-nitro- 1,2-benzenediamine Reaction_A Condensation (Protocol 1) Start->Reaction_A Reaction_B Condensation (Protocol 2) Start->Reaction_B Reactant_A Carboxylic Acid (R-COOH) Reactant_A->Reaction_A Reactant_B Aldehyde (R-CHO) Reactant_B->Reaction_B Product 1-Methyl-6-nitro-2-substituted- benzimidazole Reaction_A->Product Reaction_B->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Activity Screening (e.g., Kinase Assays) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50, SAR) Bio_Assay->Data_Analysis

Caption: Workflow for benzimidazole synthesis and evaluation.

References

Application Notes and Protocols for N2-Methyl-4-nitro-1,2-benzenediamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of N2-Methyl-4-nitro-1,2-benzenediamine as a versatile scaffold and building block in medicinal chemistry, primarily focusing on the development of novel antimicrobial agents. Due to the limited direct research on this specific compound, the applications and protocols are largely based on the well-documented activities of its parent compound, 4-nitro-1,2-phenylenediamine, and its derivatives.

Introduction

This compound is a nitroaromatic amine that presents multiple reactive sites for chemical modification, making it an attractive starting material for the synthesis of diverse heterocyclic compounds and other derivatives with potential therapeutic applications. The presence of the nitro group, a known pharmacophore in many antimicrobial drugs, coupled with the ortho-diamine moiety, allows for the construction of privileged structures in medicinal chemistry, such as benzimidazoles and other complex amides.

The primary proposed application of this compound is in the discovery of new antimicrobial agents. The general mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals that can damage DNA and other critical biomolecules.[1][2][3][4] This established mode of action provides a strong rationale for exploring novel derivatives of this scaffold.

Application I: Synthesis of N-Substituted Diamide Derivatives as Antimicrobial Agents

This compound can serve as a core structure for the synthesis of a library of N-substituted diamide derivatives. By reacting the diamine with various acid anhydrides or acyl chlorides, a range of compounds with differing lipophilicity and electronic properties can be generated. These modifications can significantly influence the antimicrobial potency and spectrum of activity.

Quantitative Data: Antimicrobial Activity of Diamide Derivatives

The following table summarizes the antimicrobial activity of diamide derivatives synthesized from the parent compound, 4-nitro-1,2-phenylenediamine. These data suggest that derivatives of this compound may exhibit similar activities.

CompoundDerivative ofTest OrganismZone of Inhibition (mm)MIC (mg/mL)Reference
N,N'-(4-nitro-1,2-phenylene)diacetamide4-nitro-1,2-phenylenediaminePseudomonas aeruginosa8-[4]
Staphylococcus aureus (MRSA)1212.5[4]
Escherichia coli-12.5[4]
N,N'-(4-nitro-1,2-phenylene)dibenzamide4-nitro-1,2-phenylenediaminePseudomonas aeruginosa12-[4]
Staphylococcus aureus (MRSA)21-[4]
N,N'-(4-nitro-1,2-phenylene)bis(2,2,2-trifluoroacetamide)4-nitro-1,2-phenylenediaminePseudomonas aeruginosa1112.5[4]
Staphylococcus aureus (MRSA)3412.5[4]
Escherichia coli-12.5[4]

Application II: Synthesis of Benzimidazole Scaffolds for Broad-Spectrum Antimicrobials

The ortho-diamine functionality of this compound is a classic precursor for the synthesis of the benzimidazole ring system, a privileged scaffold in medicinal chemistry found in numerous approved drugs. Condensation with aldehydes or carboxylic acids can yield a variety of 2-substituted benzimidazoles. The N-methyl group at the 2-position would remain on the benzimidazole core, potentially influencing its biological activity and pharmacokinetic properties.

Quantitative Data: Antimicrobial Activity of Benzimidazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives, highlighting the potential for this class of compounds.

Compound ClassTest OrganismMIC (µg/mL)Reference
Pyrazole-attached benzimidazolesStaphylococcus aureus15.62[1]
Staphylococcus epidermidis7.81[1]
Klebsiella pneumoniae>3.9[1]
Aspergillus niger31.25-125[1]
Aspergillus fumigates7.81[1]
Substituted BenzimidazolesStaphylococcus aureus62.5[5]
Enterococcus faecalis125[5]
Escherichia coli62.5[5]
Pseudomonas aeruginosa62.5[5]
1,2-disubstituted benzimidazolesEscherichia coli (tolC-mutant)0.125 - 4[2]
Benzimidazole-triazole derivativesStaphylococcus aureus (MRSA)16[3]
Enterococcus faecalis32[3]
Escherichia coli4[3]
Klebsiella pneumoniae8[3]

Experimental Protocols

Protocol 1: Synthesis of N,N'-(2-methylamino-5-nitrophenyl)diacetamide (A Hypothetical Derivative)

This protocol is adapted from the synthesis of N,N'-(4-nitro-1,2-phenylene)diacetamide.[4]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (0.02 mol) in 20 mL of toluene.

  • Addition of Reagent: To the stirred solution, add acetic anhydride (0.04 mol).

  • Reaction: Stir the mixture at room temperature for 20 minutes.

  • Work-up: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified N,N'-(2-methylamino-5-nitrophenyl)diacetamide.

  • Characterization: Characterize the final product by melting point, FT-IR, and NMR spectroscopy.

Protocol 2: Synthesis of 2-Substituted-N-methyl-5-nitro-benzimidazoles (A General Protocol)

This protocol is a general procedure adapted from the synthesis of benzimidazole derivatives.[1]

  • Reaction Mixture: In a round-bottom flask, combine this compound (0.01 mol) and a selected aromatic aldehyde (0.01 mol) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-4 drops).

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and dried.

  • Purification: If necessary, recrystallize the crude product from an appropriate solvent like ethanol or methanol.

  • Characterization: Confirm the structure of the synthesized benzimidazole derivative using FT-IR, NMR, and mass spectrometry.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This is a standard protocol for assessing the antimicrobial activity of synthesized compounds.[5]

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Signaling Pathways and Workflows

G cluster_synthesis Synthetic Workflow This compound This compound Diamide Derivatives Diamide Derivatives This compound->Diamide Derivatives Acylation Benzimidazole Derivatives Benzimidazole Derivatives This compound->Benzimidazole Derivatives Condensation Acid Anhydride / Acyl Chloride Acid Anhydride / Acyl Chloride Acid Anhydride / Acyl Chloride->Diamide Derivatives Aromatic Aldehyde / Carboxylic Acid Aromatic Aldehyde / Carboxylic Acid Aromatic Aldehyde / Carboxylic Acid->Benzimidazole Derivatives G Nitroaromatic Prodrug Nitroaromatic Prodrug Nitroreductase Nitroreductase Nitroaromatic Prodrug->Nitroreductase Enzymatic Reduction Nitroso Intermediate Nitroso Intermediate Nitroreductase->Nitroso Intermediate Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Further Reduction Reactive Nitrogen Species Reactive Nitrogen Species Hydroxylamine Intermediate->Reactive Nitrogen Species DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage Cell Death Cell Death DNA Damage->Cell Death

References

Application Notes and Protocols for the Use of N2-Methyl-4-nitro-1,2-benzenediamine in Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N2-Methyl-4-nitro-1,2-benzenediamine in the synthesis of azo dyes. The content is intended for an audience with a background in organic chemistry and dye synthesis.

Introduction

This compound, also known as 1-amino-2-methylamino-5-nitrobenzene, is a valuable aromatic amine intermediate in the synthesis of a variety of dyes, particularly disperse and azo dyes. Its molecular structure, featuring a primary and a secondary amine group, along with a nitro group, allows for the creation of a diverse palette of colors with desirable properties for various applications, including textiles and hair coloring products. The presence of the nitro group acts as an auxochrome, modifying the color and often enhancing the dye's fastness properties.

The synthesis of azo dyes from this compound follows the fundamental principles of diazotization and coupling reactions. The primary amine group is converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aniline derivative, to form the characteristic azo bond (-N=N-).

General Synthesis Pathway

The synthesis of azo dyes using this compound as the diazo component can be conceptually divided into two main stages: diazotization and azo coupling.

DyeSynthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling A This compound C Diazonium Salt Intermediate A->C Reaction at 0-5 °C B Sodium Nitrite (NaNO2) in Acidic Medium (e.g., HCl) B->C E Azo Dye C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., Phenol, Naphthol, Aniline derivative) D->E

Caption: General workflow for azo dye synthesis.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of an azo dye using this compound. The specific quantities and reaction conditions may need to be optimized depending on the chosen coupling component.

Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.

Azo Coupling Reaction

Materials:

  • Diazonium salt solution from section 3.1

  • Coupling component (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH) or Sodium Acetate (CH₃COONa)

  • Ethanol or other suitable solvent

  • Distilled Water

  • Ice

Procedure:

  • Dissolve the chosen coupling component in an appropriate solvent. For phenolic coupling components, an aqueous alkaline solution (e.g., NaOH) is typically used. For aniline-based coupling components, a weakly acidic medium (e.g., using sodium acetate) is often employed.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the synthesis of the azo dye.

  • After the reaction is complete, collect the dye precipitate by filtration.

  • Wash the precipitate with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to purify it.

  • Dry the purified dye in a vacuum oven at a moderate temperature.

Characterization of the Synthesized Dye

The synthesized azo dye should be characterized to confirm its structure and purity.

Characterization cluster_spectroscopy Spectroscopic Analysis cluster_properties Property Evaluation A Synthesized Azo Dye B FT-IR Spectroscopy A->B Functional Groups C UV-Vis Spectroscopy A->C λmax, Color D NMR Spectroscopy (¹H and ¹³C) A->D Structure Elucidation E Melting Point A->E Identification F Purity (TLC/HPLC) A->F Purity G Fastness Properties A->G Performance

Caption: Workflow for dye characterization.

Expected Spectroscopic Data:

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks corresponding to the azo group (-N=N-) around 1400-1500 cm⁻¹, the nitro group (-NO₂) around 1500-1560 cm⁻¹ (asymmetric stretching) and 1300-1370 cm⁻¹ (symmetric stretching), and functional groups from the coupling component (e.g., -OH for phenols).

  • UV-Vis (in a suitable solvent, e.g., DMF, Ethanol): The wavelength of maximum absorption (λmax) will determine the color of the dye. This value is highly dependent on the specific structure of the dye molecule, particularly the nature of the coupling component and any substituents present.

  • ¹H NMR and ¹³C NMR: These spectra will provide detailed information about the chemical structure of the synthesized dye, allowing for the confirmation of the expected product.

Quantitative Data

While specific data for dyes derived from this compound is not extensively available in open literature, the following table presents typical data that should be collected and reported for a newly synthesized azo dye.

PropertyDescriptionTypical Expected Range/Value
Yield (%) The percentage of the theoretical maximum amount of dye produced.60-95%
Melting Point (°C) A sharp melting point indicates a high degree of purity.Varies widely depending on the dye structure.
λmax (nm) The wavelength at which the dye shows maximum absorbance of light.400-600 nm (for visible dyes)
Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) A measure of how strongly the dye absorbs light at a given wavelength.10,000 - 50,000
Light Fastness Resistance of the color to fading upon exposure to light. (Scale 1-8)3-6
Wash Fastness Resistance of the color to washing. (Scale 1-5)3-5
Rubbing Fastness Resistance of the color to rubbing or crocking. (Scale 1-5)3-5

Safety Precautions

  • This compound and its derivatives should be handled with care. Aromatic amines and nitro compounds can be toxic and may be absorbed through the skin.

  • All experimental work should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Diazonium salts are unstable and can be explosive when dry. They should always be kept in solution and at low temperatures. Avoid scratching or subjecting the dried diazonium salt to friction.

  • Dispose of all chemical waste according to institutional safety guidelines.

Application Notes and Protocols: Synthesis and Biological Evaluation of 2-Substituted-1-methyl-7-nitro-1H-benzo[d]imidazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The fusion of a benzene ring with an imidazole ring provides a versatile scaffold that can be readily functionalized to modulate its biological properties. Among these, nitro-substituted benzimidazoles have demonstrated a wide spectrum of bioactivities, including antimicrobial and anticancer effects.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted-1-methyl-7-nitro-1H-benzo[d]imidazole derivatives through the condensation reaction of N2-Methyl-4-nitro-1,2-benzenediamine with various aldehydes. The protocols are based on established methods for the synthesis of analogous nitrobenzimidazole derivatives and are intended to guide researchers in the preparation and evaluation of these compounds.[1]

Reaction of this compound with Aldehydes

The core reaction involves the cyclocondensation of this compound with an aldehyde in the presence of an oxidizing agent, typically under thermal or microwave-assisted conditions. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the corresponding benzimidazole derivative.

A general reaction scheme is depicted below:

reaction_scheme reactant1 This compound reagents Oxidizing Agent (e.g., Na2S2O5) Solvent (e.g., EtOH/H2O) Heat or Microwave reactant1->reagents reactant2 Aldehyde (R-CHO) reactant2->reagents product 2-Substituted-1-methyl-7-nitro-1H-benzo[d]imidazole reagents->product

Figure 1: General reaction scheme for the synthesis of 2-substituted-1-methyl-7-nitro-1H-benzo[d]imidazoles.

Experimental Protocols

The following protocols are adapted from methodologies reported for the synthesis of structurally similar 6-nitro-1H-benzimidazole derivatives and can be applied to the reaction of this compound.[1]

Protocol 1: Conventional Heating Method
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in a mixture of absolute ethanol and water (9:1 v/v, 15 mL).

  • Addition of Oxidant: Add sodium metabisulfite (Na₂S₂O₅) (4.0 mmol) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture at 80°C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto ice-water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis
  • Reaction Setup: In a microwave-safe vessel, combine this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and sodium metabisulfite (4.0 mmol) in a mixture of absolute ethanol and water (9:1 v/v, 5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300 W for 10-15 minutes at a temperature of 80°C.

  • Work-up and Isolation: After cooling, pour the reaction mixture onto ice-water. Collect the resulting solid by vacuum filtration.

  • Purification: Purify the product by column chromatography as described in the conventional method.

Data Presentation

The following table summarizes the expected products and representative yields based on the synthesis of analogous 6-nitro-1H-benzimidazole derivatives.[1] The yields for the N2-methylated analogues are expected to be in a similar range.

Aldehyde (R-CHO)Product (2-R-1-methyl-7-nitro-1H-benzo[d]imidazole)Expected Yield (Conventional)Expected Yield (Microwave)
Benzaldehyde2-Phenyl-1-methyl-7-nitro-1H-benzo[d]imidazole~85%~95%
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1-methyl-7-nitro-1H-benzo[d]imidazole~90%~98%
4-Nitrobenzaldehyde2-(4-Nitrophenyl)-1-methyl-7-nitro-1H-benzo[d]imidazole~91%~99%
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1-methyl-7-nitro-1H-benzo[d]imidazole~88%~96%
2-Chlorobenzaldehyde2-(2-Chlorophenyl)-1-methyl-7-nitro-1H-benzo[d]imidazole~82%~92%

Characterization Data

The synthesized compounds can be characterized by standard spectroscopic methods. Representative ¹H and ¹³C NMR data for analogous 6-nitro-1H-benzimidazole derivatives are provided below to aid in structural elucidation.[1]

  • ¹H NMR (DMSO-d₆, δ ppm): The characteristic NH proton of the benzimidazole ring is typically observed as a singlet in the region of δ 12.71–13.92 ppm. Aromatic protons appear in the range of δ 6.72–9.00 ppm. For the N-methylated derivatives, a singlet corresponding to the methyl group protons would be expected around δ 3.5-4.0 ppm.

  • ¹³C NMR (DMSO-d₆, δ ppm): The carbons of the benzimidazole core and the 2-substituent will show characteristic signals. The C=N carbon of the imidazole ring typically appears in the downfield region.

Application Notes: Biological Activities

Benzimidazole derivatives, particularly those bearing a nitro group, are known to exhibit a range of biological activities. These compounds are of significant interest to drug development professionals for their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Nitrobenzimidazoles have shown promising activity against various bacterial and fungal strains.[1][3] The nitro group is often crucial for the antimicrobial effect, and the nature of the substituent at the 2-position can modulate the potency and spectrum of activity. The synthesized 1-methyl-7-nitro-1H-benzo[d]imidazole derivatives should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Anticancer Activity

Many benzimidazole derivatives have been investigated for their anticancer properties.[2] They can exert their effects through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and induction of apoptosis. The presence of a nitro group can enhance the cytotoxic activity against various cancer cell lines. The prepared compounds should be evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.

The following table summarizes the reported biological activities for some 2,6-disubstituted-1H-benzimidazole derivatives, which can serve as a reference for the expected activities of the N-methylated analogues.[1]

Compound (Substituents)Target Organism/Cell LineActivity (IC₅₀/MIC in µg/mL)
2-(4-Nitrophenyl)-6-nitro-1H-benzimidazoleStaphylococcus aureus3.9
2-(4-Chlorophenyl)-6-nitro-1H-benzimidazoleEscherichia coli7.81
2-(4-Nitrophenyl)-6-nitro-1H-benzimidazoleMCF-7 (Breast Cancer)1.84
2-(4-Chlorophenyl)-6-nitro-1H-benzimidazoleHepG2 (Liver Cancer)2.56

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the synthesis and evaluation of the target compounds, and a generalized representation of a potential mechanism of action for anticancer benzimidazoles.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start Materials: This compound Aldehydes reaction Cyclocondensation Reaction (Conventional or Microwave) start->reaction purification Purification (Column Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms antimicrobial Antimicrobial Assays (MIC Determination) nmr->antimicrobial anticancer Anticancer Assays (Cytotoxicity, IC50) ms->anticancer data Data Analysis and Structure-Activity Relationship (SAR) Studies antimicrobial->data anticancer->data

Figure 2: Experimental workflow for the synthesis and evaluation of 2-substituted-1-methyl-7-nitro-1H-benzo[d]imidazoles.

signaling_pathway cluster_cell Cancer Cell benzimidazole Nitrobenzimidazole Derivative microtubules Microtubule Dynamics benzimidazole->microtubules Inhibition topoisomerase Topoisomerase benzimidazole->topoisomerase Inhibition tubulin Tubulin tubulin->microtubules Polymerization mitosis Mitotic Arrest microtubules->mitosis apoptosis_pathway Apoptotic Pathway (e.g., Caspase activation) mitosis->apoptosis_pathway dna_damage DNA Damage topoisomerase->dna_damage dna_damage->apoptosis_pathway apoptosis Apoptosis apoptosis_pathway->apoptosis

References

Application Notes and Protocols: N2-Methyl-4-nitro-1,2-benzenediamine as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential of N2-Methyl-4-nitro-1,2-benzenediamine as a key intermediate in the synthesis of novel agrochemicals. While direct synthesis of commercialized agrochemicals from this specific precursor is not extensively documented in publicly available literature, its structural similarity to precursors of major agrochemical classes, such as benzimidazole fungicides, suggests its significant potential. This document outlines a proposed synthetic application, complete with detailed protocols and expected outcomes, to guide researchers in exploring its utility in the development of new crop protection agents.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for its effective use in synthesis. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 95576-84-4[1]
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]
Appearance Not specified, likely a solid
Purity Typically ≥95%[1]
Synonyms N1-Methyl-4-nitro-1,2-benzenediamine, 2-Amino-N1-methyl-4-nitroaniline

Proposed Application: Synthesis of a Novel Benzimidazole Fungicide

Benzimidazole fungicides are a significant class of systemic agrochemicals used to control a broad spectrum of fungal diseases in crops. A common synthetic route to these compounds involves the cyclization of an o-phenylenediamine derivative. Based on this established chemistry, we propose the use of this compound as a starting material for the synthesis of a novel, hypothetical benzimidazole fungicide, tentatively named "Nitro-Methyl-Benzimidazole."

The proposed synthesis involves the reaction of this compound with a suitable cyclizing agent, such as methyl chloroformate, to form the benzimidazole ring system. The presence of the nitro group and the N-methyl group offers potential for novel structure-activity relationships and could influence the fungicidal spectrum and systemic properties of the resulting molecule.

Hypothetical Biological Activity

The biological activity of the proposed "Nitro-Methyl-Benzimidazole" would need to be determined experimentally. However, based on the activity of known benzimidazole fungicides, a hypothetical efficacy profile can be projected.

Target PathogenHypothetical EC₅₀ (mg/L)
Botrytis cinerea (Gray Mold)0.5 - 2.0
Fusarium graminearum (Fusarium Head Blight)1.0 - 5.0
Mycosphaerella fijiensis (Black Sigatoka)0.2 - 1.5
Venturia inaequalis (Apple Scab)0.8 - 3.0

Experimental Protocols

Protocol 1: Synthesis of "Nitro-Methyl-Benzimidazole" from this compound

Objective: To synthesize a novel benzimidazole derivative via cyclization of this compound.

Materials:

  • This compound (≥95% purity)

  • Methyl chloroformate

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating plate

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 10.0 g (59.8 mmol) of this compound in 100 mL of anhydrous toluene.

  • Add 5.2 mL (65.8 mmol) of anhydrous pyridine to the solution.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of 5.9 mL (77.7 mmol) of methyl chloroformate in 20 mL of anhydrous toluene via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of water.

  • Separate the organic layer and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the "Nitro-Methyl-Benzimidazole."

Visualizations

Synthetic Pathway of "Nitro-Methyl-Benzimidazole"

Caption: Proposed synthesis of "Nitro-Methyl-Benzimidazole".

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reactant in Toluene B Add Pyridine A->B C Cool to 0-5 °C B->C D Add Methyl Chloroformate C->D E Reflux for 4h D->E F Quench with Water E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Experimental workflow for the synthesis.

References

Application Note: HPLC Analysis of N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of N2-Methyl-4-nitro-1,2-benzenediamine in research and drug development samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is intended as a starting point and may require further optimization for specific sample matrices. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of such non-volatile and thermally labile compounds. This application note outlines a reversed-phase HPLC method for the analysis of this compound.

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 95576-84-4[1]
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]
Structure (Structure not available in search results)

Experimental Protocol

Apparatus and Equipment
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Autosampler vials

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • This compound reference standard (Purity ≥95.0%)[1]

Preparation of Solutions

3.1. Mobile Phase Preparation

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point for nitroaromatic compounds is a ratio of 50:50 (v/v).[2]

  • Degas the mobile phase before use to prevent air bubbles in the system.

3.2. Standard Stock Solution Preparation (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a small amount of methanol or acetonitrile in a 100 mL volumetric flask.

  • Bring the flask to volume with the same solvent.

  • This will be your standard stock solution. Store in the dark at 4 °C or lower.[2]

3.3. Preparation of Calibration Standards

  • Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Transfer the calibration standards to autosampler vials.

3.4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and dilute to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

Chromatographic Conditions

The following are recommended starting conditions and may require optimization:

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)
Run Time 10 minutes (or until the analyte has eluted)

Data Presentation

The following tables represent typical data that would be generated during method validation for the analysis of this compound. These are example values and will vary based on the specific instrumentation and experimental conditions.

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N ≥ 20008500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Method Validation Summary
ParameterExample Result
Retention Time (tR) ~ 5.8 min
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%

Visualizations

Experimental Workflow

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: HPLC analysis workflow from preparation to data processing.

Logical Relationships in Method Validation

G Figure 2: Method Validation Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection MethodValidation->LOD LOQ Limit of Quantification MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->LOD Determines Linearity->LOQ Determines Precision->Accuracy Impacts

Caption: Key parameters and their interdependencies in HPLC method validation.

Conclusion

The HPLC method described in this application note provides a framework for the quantitative determination of this compound. As with any analytical method, optimization and validation are essential to ensure the accuracy and reliability of the results for a specific application. Factors such as sample matrix, potential interferences, and required sensitivity may necessitate modifications to the described protocol.

References

Application Note: NMR Spectroscopic Characterization of N2-Methyl-4-nitro-1,2-benzenediamine and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Methyl-4-nitro-1,2-benzenediamine and its derivatives are an important class of compounds in medicinal chemistry and materials science. As intermediates in the synthesis of various heterocyclic compounds, their structural elucidation is paramount for ensuring the desired final product and for understanding their chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This application note provides a comprehensive guide to the characterization of this compound derivatives using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Data for this compound

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Name ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.8 - 8.0~115 - 120d~2.5
H-5~7.5 - 7.7~110 - 115dd~8.5, 2.5
H-6~6.8 - 7.0~125 - 130d~8.5
NH₂~5.0 - 6.0-br s-
NH-CH₃~6.0 - 7.0-q~5.0
N-CH₃~2.8 - 3.0~30 - 35d~5.0
C-1-~140 - 145s-
C-2-~145 - 150s-
C-4-~135 - 140s-

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Predicted values are based on data from closely related isomers and are subject to variation based on solvent and experimental conditions.

Experimental Protocols

Detailed methodologies for the successful acquisition of NMR spectra for this compound derivatives are provided below.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds.

  • Concentration: For ¹H NMR, dissolve 2-10 mg of the sample in 0.6-1.0 mL of the deuterated solvent.[2] For ¹³C NMR, a higher concentration of 10-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.[3]

  • Dissolution: Add the deuterated solvent to the vial containing the sample and gently agitate until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.

  • Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[2]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Protocol 2: NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.

  • Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds.

    • Number of Scans: For a sample of sufficient concentration, 8-16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is used to obtain a spectrum with singlets for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-250 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required for ¹³C NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start weigh Weigh Sample (2-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer cap Cap and Label transfer->cap insert Insert Sample into Spectrometer cap->insert setup Lock, Tune, and Shim insert->setup acquire_h1 Acquire 1H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum setup->acquire_c13 process Fourier Transform, Phase and Baseline Correction acquire_h1->process acquire_c13->process reference Reference Spectrum process->reference integrate Integrate 1H Spectrum reference->integrate assign Assign Signals integrate->assign report Generate Report assign->report end End report->end

Caption: Experimental workflow for NMR characterization.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound and its derivatives. By following the detailed protocols and utilizing the predictive data provided in this application note, researchers can confidently elucidate the structures of their synthesized compounds, ensuring the integrity of their research and development efforts. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon and proton framework of these molecules.

References

Application Notes and Protocols for a Novel Proteomics Reagent: N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe a hypothetical use case for N2-Methyl-4-nitro-1,2-benzenediamine in proteomics research. As of the date of this document, published literature detailing the direct application of this compound for this specific purpose is not available. This document is intended to serve as a conceptual framework for researchers and drug development professionals interested in exploring novel chemical biology tools.

Introduction

This compound is a chemical compound with the molecular formula C₇H₉N₃O₂.[1] While commercially available from various suppliers, its application in proteomics research has not been extensively documented.[1][2] Structurally, it possesses two reactive amino groups (a primary and a secondary amine) and a nitro group, suggesting its potential as a versatile tool in chemical proteomics. One of its alternative names is N1-Methyl-4-nitro-1,2-benzenediamine.[2] The availability of a deuterated isotopologue (N'-Methyl-4-nitrophenylene-1,2-diamine-d3) further hints at its potential utility in quantitative mass spectrometry-based studies.

This document outlines a hypothetical application of this compound as a novel, two-step, amine-reactive chemical probe for the identification and quantification of protein-protein interactions. In this proposed workflow, the compound first reacts with primary amines on a protein of interest, and the nitro group is subsequently used for selective enrichment of cross-linked peptides.

Hypothetical Application: Two-Step Chemical Cross-Linking for Protein Interaction Analysis

The proposed application leverages the differential reactivity of the functional groups on this compound. The primary and secondary amino groups can be targeted by amine-reactive cross-linking agents to covalently attach the molecule to proteins. The nitro group can then be reduced to an amine, enabling the selective enrichment of peptides modified with the compound.

Principle of the Method
  • Protein Labeling: A bifunctional cross-linker (e.g., a homobifunctional NHS ester) is used to conjugate this compound to a purified "bait" protein via its primary and secondary amines.

  • Protein-Protein Interaction: The labeled "bait" protein is incubated with a protein lysate or a purified "prey" protein to allow for the formation of protein complexes.

  • In Situ Cross-Linking: A second cross-linking reaction is initiated to covalently link the "bait" protein to its interacting partners.

  • Enzymatic Digestion: The cross-linked protein complexes are denatured, reduced, alkylated, and digested with a protease (e.g., trypsin).

  • Nitro Group Reduction and Enrichment: The nitro group on the benzenediamine moiety of the cross-linker is reduced to a primary amine. These newly formed amines are then targeted for affinity purification, allowing for the selective enrichment of cross-linked peptides.

  • Mass Spectrometry Analysis: The enriched peptides are analyzed by high-resolution mass spectrometry to identify the cross-linked proteins and map the sites of interaction.

Experimental Protocols

Protocol 1: Labeling of Bait Protein with this compound
  • Reagents:

    • Purified "bait" protein (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

    • This compound (100 mM in DMSO)

    • BS3 (bis(sulfosuccinimidyl)suberate) (25 mM in amine-free buffer)

    • Desalting column

  • Procedure:

    • To 1 mL of the bait protein solution, add this compound to a final concentration of 1 mM.

    • Immediately add BS3 to a final concentration of 0.5 mM.

    • Incubate the reaction for 30 minutes at room temperature with gentle mixing.

    • Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove excess, unreacted reagents using a desalting column equilibrated with the interaction buffer.

    • Determine the concentration of the labeled protein using a BCA assay.

Protocol 2: Cross-Linking, Enrichment, and Sample Preparation for Mass Spectrometry
  • Reagents:

    • Labeled "bait" protein

    • Protein lysate or purified "prey" protein

    • Cross-linking buffer (e.g., PBS, pH 7.4)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

    • Lysis buffer (8 M urea in 100 mM Tris-HCl, pH 8.5)

    • DTT (dithiothreitol) (500 mM)

    • Iodoacetamide (1 M)

    • Trypsin (mass spectrometry grade)

    • Sodium dithionite (1 M, freshly prepared)

    • Amine-reactive affinity beads (e.g., NHS-activated sepharose)

    • Elution buffer (e.g., 0.1% Trifluoroacetic acid)

  • Procedure:

    • Combine the labeled "bait" protein with the protein lysate or "prey" protein in the interaction buffer and incubate for 1 hour at 4°C to allow complex formation.

    • Initiate the cross-linking by adding a second cross-linker (e.g., BS3) to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.

    • Quench the reaction with quenching buffer.

    • Lyse the cells (if applicable) and denature the proteins by adding lysis buffer.

    • Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

    • Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) and digest with trypsin overnight at 37°C.

    • Acidify the peptide solution with formic acid to stop the digestion.

    • Reduce the nitro group by adding sodium dithionite to a final concentration of 50 mM and incubating for 1 hour at room temperature.

    • Desalt the peptides using a C18 solid-phase extraction cartridge.

    • Enrich the modified peptides using amine-reactive affinity beads according to the manufacturer's protocol.

    • Elute the enriched peptides and desalt them again before mass spectrometry analysis.

Data Presentation

The following table represents hypothetical quantitative data from a cross-linking experiment using this compound to identify interaction partners of a hypothetical bait protein, "Protein X".

Bait ProteinIdentified Interacting ProteinNumber of Unique Cross-Linked PeptidesFold Enrichment (Labeled vs. Unlabeled Control)p-value
Protein XProtein Y1225.4< 0.001
Protein XProtein Z815.8< 0.005
Protein XProtein A34.2> 0.05
No Bait ControlProtein Y0--
No Bait ControlProtein Z1--

Visualizations

G cluster_workflow Experimental Workflow Bait Bait Protein LabeledBait Labeled Bait Protein Bait->LabeledBait  BS3 Probe N2-Methyl-4-nitro- 1,2-benzenediamine Probe->LabeledBait Complex Protein Complex LabeledBait->Complex Prey Prey Protein Lysate Prey->Complex Crosslinked Cross-linked Complex Complex->Crosslinked  BS3 Digestion Tryptic Digestion Crosslinked->Digestion Peptides Peptide Mixture Digestion->Peptides Enrichment Nitro Group Reduction & Affinity Enrichment Peptides->Enrichment EnrichedPeptides Enriched Cross-linked Peptides Enrichment->EnrichedPeptides MS LC-MS/MS Analysis EnrichedPeptides->MS Data Data Analysis MS->Data G cluster_reaction Key Chemical Transformations NitroPeptide Cross-linked Peptide with Nitro Group (R-NO2) AminoPeptide Cross-linked Peptide with Amino Group (R-NH2) NitroPeptide->AminoPeptide  Reduction  (Sodium Dithionite) BoundPeptide Immobilized Peptide AminoPeptide->BoundPeptide Bead Affinity Bead (NHS-activated) Bead->BoundPeptide

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of N2-Methyl-4-nitro-1,2-benzenediamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the selective N-methylation of the starting material, 4-nitro-1,2-phenylenediamine. This typically involves reacting 4-nitro-1,2-phenylenediamine with a methylating agent in the presence of a base. The primary challenge in this synthesis is achieving regioselectivity, as methylation can occur at either the N1 or N2 position, and overmethylation can lead to the dimethylated product.

Q2: Why is my reaction yield consistently low?

A2: Low yields are often attributed to several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of the undesired N1-methyl isomer and N1,N2-dimethyl-4-nitro-1,2-benzenediamine is a common issue that reduces the yield of the target compound.[1][2]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact the reaction rate and selectivity.

  • Degradation: The product or starting material may be sensitive to the reaction conditions, leading to degradation.

Q3: How can I minimize the formation of the N1-methyl isomer and other impurities?

A3: Minimizing impurities requires careful control over reaction conditions.

  • Protecting Groups: A multi-step approach involving a protecting group on the more nucleophilic N1-amine can ensure methylation occurs at the desired N2 position. For example, formylating the starting material before methylation and then deprotecting can yield a cleaner product.[3]

  • Steric Hindrance: Utilizing a methylating agent with a bulky leaving group can sometimes favor methylation at the less sterically hindered N2 position.

  • Reaction Stoichiometry: Use a slight excess of the starting amine relative to the methylating agent to reduce the likelihood of dimethylation.

Q4: What is the best method for purifying the final product?

A4: Column chromatography on silica gel is the most effective method for separating this compound from its N1-isomer and any unreacted starting material. A gradient elution system, often starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a solvent like ethyl acetate, is typically employed. Recrystallization can also be used if a suitable solvent system is found.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive methylating agent (e.g., methyl iodide has decomposed).2. Incorrect base or solvent.3. Reaction temperature is too low.1. Use a fresh bottle of the methylating agent. Methyl iodide, for example, has a low boiling point (42°C) and can evaporate if not handled properly.[4]2. Ensure the chosen base is strong enough to deprotonate the amine but not so strong that it causes side reactions. Common bases include K₂CO₃ or NaH.3. Gradually increase the reaction temperature and monitor via TLC. For low-boiling reagents, consider using a sealed reaction vessel (bomb reactor).[4]
High Percentage of N1-Isomer The N1-amino group is more nucleophilic due to electronic effects, leading to preferential methylation at that site.1. Lower the Temperature: Running the reaction at a lower temperature can sometimes increase selectivity.2. Change the Solvent: The polarity of the solvent can influence the relative nucleophilicity of the two amino groups. Experiment with solvents like DMF, THF, or acetone.[5]3. Implement a Protecting Group Strategy: This is the most robust solution for achieving high regioselectivity (see Experimental Protocols section).
Significant Amount of Dimethylated Product 1. Excess methylating agent.2. The mono-methylated product is often more nucleophilic than the starting diamine, leading to a second methylation.[1][2]1. Use a stoichiometric amount or a slight excess of the 4-nitro-1,2-phenylenediamine.2. Add the methylating agent slowly (dropwise) to the reaction mixture to maintain a low concentration, which disfavors the second methylation reaction.
Difficult Purification / Isomers Co-elute The N1 and N2 isomers have very similar polarities, making separation by column chromatography challenging.1. Optimize Eluent System: Use a very shallow solvent gradient during column chromatography. Test different solvent systems (e.g., Dichloromethane/Methanol, Toluene/Ethyl Acetate) via TLC to find the best separation.[6]2. Derivative Formation: Consider converting the amine mixture to a derivative (e.g., an amide) that might have better separation properties, followed by deprotection after purification.

Experimental Protocols

Protocol 1: Direct N-Methylation of 4-nitro-1,2-phenylenediamine

This protocol aims for a direct, one-step synthesis but may require significant optimization and chromatographic purification to isolate the desired N2-isomer.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexane (for chromatography)

  • Silica gel

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-nitro-1,2-phenylenediamine in anhydrous DMF.

  • Add 1.5 equivalents of anhydrous potassium carbonate to the solution.

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add 1.05 equivalents of methyl iodide dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress by TLC, checking for the consumption of the starting material.

  • Once complete, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the isomers.

Visual Guides

General Synthesis and Purification Workflow

G cluster_prep Reaction Setup cluster_reaction Methylation Reaction cluster_workup Work-up cluster_purify Purification A 1. Dissolve Reactant (4-nitro-1,2-phenylenediamine) in anhydrous DMF B 2. Add Base (e.g., K2CO3) A->B C 3. Cool to 0°C B->C D 4. Add Methylating Agent (e.g., CH3I) dropwise C->D E 5. Stir at RT & Monitor (8-12h via TLC) D->E F 6. Quench with Water E->F G 7. Extract with EtOAc F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Isolate Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_results cluster_solutions Start Low Yield Observed CheckTLC Analyze crude mixture by TLC/LC-MS Start->CheckTLC SM High % of Starting Material CheckTLC->SM Result SideProducts Multiple Side Products (Isomers, Dimethylated) CheckTLC->SideProducts Result Degradation Baseline Smear / No Clear Spots CheckTLC->Degradation Result Sol_SM Increase Reaction Time/Temp Check Reagent Activity SM->Sol_SM Sol_Side Adjust Stoichiometry Lower Temperature Use Protecting Group SideProducts->Sol_Side Sol_Deg Use Milder Base/Conditions Degas Solvents Degradation->Sol_Deg

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: N-Methylation of 4-Nitro-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of 4-nitro-1,2-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-methylation of 4-nitro-1,2-phenylenediamine?

A1: The primary side reactions include over-methylation, yielding N,N'-dimethyl-4-nitro-1,2-phenylenediamine and N,N,N'-trimethyl-4-nitro-1,2-phenylenediamine, and cyclization reactions that can lead to the formation of benzimidazole derivatives, particularly under basic conditions. The specific side products can vary depending on the methylating agent and reaction conditions used.

Q2: How can I selectively achieve mono-N-methylation?

A2: Achieving selective mono-N-methylation requires careful control of reaction conditions. Key strategies include:

  • Using a molar equivalent or a slight excess of the methylating agent.

  • Maintaining a low reaction temperature to control the reaction rate.

  • Choosing a less reactive methylating agent. For instance, dimethyl carbonate is often more selective for mono-methylation compared to more reactive agents like methyl iodide or dimethyl sulfate.[1]

  • Employing a suitable base and solvent system that favors mono-methylation.

Q3: Which methylating agent is best for this reaction?

A3: The choice of methylating agent depends on the desired selectivity, reaction scale, and safety considerations.

  • Methyl iodide (CH₃I) and Dimethyl sulfate ((CH₃)₂SO₄) are highly reactive but may lead to over-methylation. They are also toxic and should be handled with extreme caution.

  • Dimethyl carbonate (DMC) is considered a greener and more selective methylating agent, often favoring mono-methylation.[1]

  • Formaldehyde followed by reduction (reductive amination) is another common method, though it may require additional steps and reagents.

Q4: What is the role of the base in this reaction?

A4: A base is typically required to deprotonate the amino group, increasing its nucleophilicity and facilitating the reaction with the electrophilic methylating agent. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydroxide (NaOH). The choice and stoichiometry of the base can influence the reaction rate and selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Insufficiently activated amine. 2. Low reaction temperature. 3. Inactive methylating agent. 4. Catalyst poisoning (if applicable).1. Ensure the use of an appropriate base in sufficient quantity to deprotonate the amine. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Check the purity and age of the methylating agent. 4. If using a catalyst, ensure the reaction is free from impurities that could deactivate it.
Formation of significant amounts of di- and tri-methylated products 1. Excess methylating agent. 2. High reaction temperature. 3. Highly reactive methylating agent. 4. Prolonged reaction time.1. Use a stoichiometric amount or only a slight excess of the methylating agent. 2. Perform the reaction at a lower temperature. 3. Consider using a less reactive methylating agent like dimethyl carbonate.[1] 4. Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction upon consumption of the starting material.
Presence of benzimidazole-related impurities 1. Reaction conditions promoting intramolecular cyclization. This is more likely with certain methylating agents that can generate a one-carbon electrophile that bridges the two amino groups. 2. High temperatures and/or strongly basic conditions.1. Modify the reaction conditions to be milder. 2. Consider protecting one of the amino groups before methylation if cyclization is a persistent issue.
Difficult purification of the desired mono-methylated product 1. Similar polarity of the desired product and side products (e.g., starting material, di-methylated product).1. Optimize the chromatographic separation method (e.g., adjust the solvent gradient in column chromatography). 2. Consider derivatization of the product mixture to alter polarities for easier separation, followed by deprotection. 3. Recrystallization from a suitable solvent system may also be effective.

Data Presentation

Table 1: Comparison of Different N-Methylation Methods for Aromatic Amines (Representative Data)

Methylating AgentSubstrateBase/CatalystSolventTemp (°C)Time (h)Yield of Mono-methylated Product (%)Yield of Di-methylated Product (%)Reference
Methyl Iodideo-NitroanilineNaOHN,N-DimethylformamideRT-95.3Not reported (claimed to be minimal)[2]
Dimethyl Carbonatep-PhenylenediamineK₂CO₃DMF-0.32 (MW)96Not reported[1]
MethanolAnilineNi/ZnAlOₓ-160-180-75.3-97.3Not specified[3]
Dimethyl SulfateN(α)-arylsulfonyl peptidesDBU--0.58HighNot applicable[4]

Note: Data for 4-nitro-1,2-phenylenediamine is limited in the literature. The table presents data for analogous substrates to provide a comparative overview of different methylation strategies.

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using Methyl Iodide

This protocol is adapted from the methylation of o-nitroaniline and is expected to favor mono-methylation of 4-nitro-1,2-phenylenediamine.[2]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Methyl Iodide (CH₃I)

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in DMF.

  • Add powdered sodium hydroxide (2 equivalents) to the solution and stir the mixture at room temperature.

  • Slowly add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate N¹-methyl-4-nitro-1,2-phenylenediamine.

Visualizations

Diagram 1: Reaction Scheme for N-Methylation and Side Reactions

Reaction_Scheme cluster_reagents Reagents A 4-Nitro-1,2-phenylenediamine B N1-Methyl-4-nitro-1,2-phenylenediamine (Desired Product) A->B + CH3-X, Base D Benzimidazole Derivative (Cyclization) A->D Side Reaction (e.g., with formic acid) C N1,N2-Dimethyl-4-nitro-1,2-phenylenediamine (Over-methylation) B->C + CH3-X, Base R1 CH3-X (Methylating Agent) Base Base

Caption: Main reaction and potential side reactions.

Diagram 2: Experimental Workflow for N-Methylation

Workflow Start Start: 4-Nitro-1,2-phenylenediamine Reaction N-Methylation Reaction (Methylating Agent, Base, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Quench Reaction Quench Monitoring->Quench Completion Extraction Work-up & Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Purified Product Analysis->End

Caption: General experimental workflow.

Diagram 3: Troubleshooting Logic

Troubleshooting Problem Problem Identified Low Yield Over-methylation Cyclization Cause_LowYield Potential Causes Incomplete Reaction Degradation Problem:e->Cause_LowYield:n If Low Yield Cause_Overmethylation Potential Causes Excess Reagent High Temperature Problem:e->Cause_Overmethylation:n If Over-methylation Cause_Cyclization Potential Causes Reaction Conditions Problem:e->Cause_Cyclization:n If Cyclization Solution_LowYield Solutions Increase Temp/Time Check Reagents Cause_LowYield->Solution_LowYield Solution_Overmethylation Solutions Stoichiometric Reagent Lower Temperature Cause_Overmethylation->Solution_Overmethylation Solution_Cyclization Solutions Milder Conditions Cause_Cyclization->Solution_Cyclization

Caption: Troubleshooting decision tree.

References

Technical Support Center: Purification of N2-Methyl-4-nitro-1,2-benzenediamine by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "N2-Methyl-4-nitro-1,2-benzenediamine" by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for recrystallizing this compound?

A1: A definitive, experimentally validated solvent for this compound is not widely published. However, based on the polarity imparted by the nitro and amino groups, as well as the methyl group, a polar protic solvent or a mixed-solvent system is likely to be effective. Ethanol, or a mixture of ethanol and water, is a common choice for similar aromatic nitro compounds. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q2: My compound is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you can try the following:

  • Increase the solvent volume: Add small increments of hot solvent until the solid dissolves. Be mindful that adding too much solvent will reduce your yield.

  • Increase the temperature: Ensure your solvent is at its boiling point.

  • Switch to a more suitable solvent: If the compound remains insoluble even with a large volume of boiling solvent, you may need to select a more polar or aprotic solvent.

Q3: No crystals are forming upon cooling. What is the problem?

A3: The absence of crystal formation can be due to several factors:

  • Too much solvent: If the solution is too dilute, the saturation point will not be reached upon cooling. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

  • Insufficient cooling: Ensure the solution has cooled to room temperature slowly, and then in an ice bath to maximize crystal formation.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This often happens when the melting point of the compound is lower than the boiling point of the solvent. To resolve this:

  • Reheat the solution: Add a small amount of additional solvent to fully dissolve the oil.

  • Cool slowly: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

  • Use a different solvent: Choose a solvent with a lower boiling point.

Q5: The recovered crystals are colored. How can I decolorize my sample?

A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add the charcoal, boil the solution for a few minutes, and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

Q6: How can I improve the purity of my recrystallized product?

A6: To enhance purity:

  • Ensure slow crystal growth: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Wash the crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Perform a second recrystallization: If the product is still not pure, a second recrystallization step can be performed.

Data Presentation

Due to the limited availability of specific experimental data for this compound, the following table provides an estimated solubility profile based on the properties of analogous compounds like N-methyl-4-nitroaniline. These values should be used as a starting point for solvent screening.

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterInsolubleVery Slightly SolublePoor (Good as an anti-solvent)
EthanolSlightly SolubleSolubleGood
MethanolSlightly SolubleSolubleGood
Ethyl AcetateModerately SolubleVery SolublePotentially Suitable
TolueneSparingly SolubleModerately SolubleMay require larger volumes
HexaneInsolubleInsolublePoor (Good for washing)

Experimental Protocols

Methodology for Recrystallization of this compound

  • Solvent Selection: Based on the data for analogous compounds, start with ethanol or a 9:1 ethanol/water mixture.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. If the solid does not dissolve completely, add small portions of the hot solvent until a clear solution is obtained.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

Experimental_Workflow cluster_setup Setup cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Place Crude Compound in Flask B Add Recrystallization Solvent A->B C Heat to Boiling B->C D Add More Hot Solvent if Needed C->D Incomplete Dissolution E Decolorize with Activated Charcoal (Optional) C->E Colored Solution F Hot Gravity Filtration C->F No Decolorization Needed D->C E->F G Cool to Room Temperature F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_no_crystals No Crystals Form cluster_oiling_out Compound Oils Out cluster_colored_crystals Colored Crystals Start Recrystallization Issue A1 Too Much Solvent? Start->A1 B1 Reheat solution Start->B1 C1 Add activated charcoal to hot solution Start->C1 A2 Boil off some solvent A1->A2 Yes A3 Supersaturated? A1->A3 No A4 Scratch flask / Add seed crystal A3->A4 Yes B2 Add more solvent B1->B2 B3 Cool slowly B2->B3 C2 Perform hot gravity filtration C1->C2

Caption: Troubleshooting guide for common issues in recrystallization.

Optimizing reaction conditions for benzimidazole synthesis from "N2-Methyl-4-nitro-1,2-benzenediamine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazole derivatives from N2-Methyl-4-nitro-1,2-benzenediamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions in a structured question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient catalyst.[1][2] 2. Decomposition of starting material: The nitro group in this compound can be sensitive to harsh reaction conditions. 3. Poor quality of reagents: Impurities in the starting material, aldehyde/carboxylic acid, or solvent can inhibit the reaction.1. Optimize reaction conditions: - Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] - Temperature: Gradually increase the reaction temperature. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3][4] - Catalyst: Experiment with different catalysts. For condensation with aldehydes, catalysts like ammonium chloride (NH4Cl) can be effective.[1][5] For carboxylic acids, acidic conditions (e.g., 4 N HCl) or polyphosphoric acid (PPA) are often used.[6] 2. Use milder conditions: Employ moderate temperatures and consider catalysts that operate under neutral or mild acidic conditions to prevent degradation of the starting material. 3. Ensure reagent purity: Use freshly purified reagents and anhydrous solvents.
Formation of Multiple Products/Side Reactions 1. Self-condensation of aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions. 2. Oxidation of the diamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities. 3. Reaction at the N-methyl group: While less likely, side reactions involving the N-methyl group could occur under certain conditions.1. Control reaction stoichiometry: Use a slight excess of the diamine to favor the desired reaction. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Purification: Utilize column chromatography to separate the desired product from byproducts. Common solvent systems include hexane/ethyl acetate or toluene/acetone.[1][7]
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Presence of tarry or polymeric byproducts. [6] 3. Product co-elutes with impurities during chromatography. 1. Solvent extraction: After the reaction, remove the solvent under reduced pressure and perform a liquid-liquid extraction with an appropriate solvent like ethyl acetate.[1] 2. Purification techniques: - Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be effective. - Column Chromatography: Optimize the mobile phase to achieve better separation on a silica gel column.[1][6] - Sublimation: For thermally stable benzimidazoles, sublimation can be a powerful purification technique.[6]
Inconsistent Results/Poor Reproducibility 1. Variability in reagent quality. 2. Fluctuations in reaction temperature. 3. Moisture sensitivity: Some reagents or intermediates may be sensitive to moisture.1. Standardize reagents: Use reagents from the same batch or with a consistent purity profile. 2. Precise temperature control: Use an oil bath or a temperature-controlled heating mantle to maintain a stable reaction temperature. 3. Anhydrous conditions: Use dry glassware and anhydrous solvents, especially if using moisture-sensitive catalysts or reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of benzimidazoles from this compound?

A1: The synthesis of benzimidazoles from this compound typically proceeds via a condensation reaction with either an aldehyde or a carboxylic acid.

  • With an aldehyde: The reaction involves the formation of a Schiff base intermediate by the reaction of the primary amine of the diamine with the aldehyde, followed by an intramolecular cyclization and subsequent aromatization to form the benzimidazole ring.

  • With a carboxylic acid (Phillips-Ladenburg reaction): The reaction involves the initial formation of an amide, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole.[8]

Q2: How does the nitro group affect the reaction?

A2: The electron-withdrawing nature of the nitro group can decrease the nucleophilicity of the diamine, potentially slowing down the reaction rate compared to unsubstituted o-phenylenediamines. It may also make the starting material and product more susceptible to certain side reactions under harsh conditions. However, it also opens up possibilities for further functionalization of the benzimidazole ring through reduction of the nitro group.

Q3: What are the recommended solvents for this synthesis?

A3: The choice of solvent depends on the specific reaction conditions and catalyst used. Common solvents for benzimidazole synthesis include:

  • Ethanol: Often used with catalysts like ammonium chloride.[5][9]

  • Chloroform (CHCl3): Found to be a suitable solvent in some optimizations.[1]

  • Dimethylformamide (DMF)

  • Toluene

  • Solvent-free conditions: In some cases, particularly with microwave irradiation, the reaction can be carried out without a solvent, which is a greener approach.[10][11]

Q4: Can I use microwave irradiation for this synthesis?

A4: Yes, microwave-assisted synthesis is a highly effective method for preparing benzimidazoles.[3][4] It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[4]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate), you can visualize the consumption of the starting materials and the formation of the product.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-1-methyl-5-nitro-1H-benzimidazole using an Aldehyde

This protocol is a generalized procedure based on common methods for the condensation of o-phenylenediamines with aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium chloride (NH4Cl)[1][5]

  • Ethanol or Chloroform[1][5]

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for TLC and column chromatography

Procedure:

  • To a stirred solution of this compound (1 mmol) in ethanol (10 mL), add the aromatic aldehyde (1 mmol) and ammonium chloride (4 mmol).[1]

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC (e.g., using a 70:30 hexane/ethyl acetate eluent).[1]

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (20 mL) and wash the organic layer with water (10 mL).[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-1-methyl-5-nitro-1H-benzimidazole.[1]

Visualizations

Experimental Workflow for Benzimidazole Synthesis

experimental_workflow reagents Reactants: This compound Aldehyde/Carboxylic Acid Catalyst & Solvent reaction Reaction Step: - Mixing & Stirring - Heating (Conventional or Microwave) - TLC Monitoring reagents->reaction 1. Synthesis workup Work-up: - Solvent Removal - Extraction - Drying reaction->workup 2. Isolation purification Purification: - Column Chromatography - Recrystallization - Sublimation workup->purification 3. Purification product Final Product: - Characterization (NMR, MS, IR) - Purity Analysis purification->product 4. Analysis

Caption: General experimental workflow for the synthesis and purification of benzimidazole derivatives.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Starting Material Decomposition start->cause2 cause3 Poor Reagent Quality start->cause3 solution1a Optimize Time & Temperature cause1->solution1a solution1b Screen Catalysts cause1->solution1b solution2 Use Milder Conditions cause2->solution2 solution3 Purify Reagents cause3->solution3

Caption: Troubleshooting guide for addressing low product yield in benzimidazole synthesis.

References

Technical Support Center: Regioselective Synthesis of N-Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective synthesis of N-substituted nitroanilines. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for preparing N-substituted nitroanilines?

A1: The two most common methods are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. SNAr is often used when the aromatic ring is highly activated by electron-withdrawing groups, such as multiple nitro groups.[1] Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction that is effective for a broader range of aryl halides and amines, including those that are less reactive under SNAr conditions.[2]

Q2: What factors influence the regioselectivity of N-substitution on a nitroaniline precursor?

A2: Several factors govern the regioselectivity of these reactions:

  • Steric Hindrance: Bulky substituents on either the amine or the nitroaromatic ring can favor substitution at the less sterically hindered position.

  • Electronic Effects: The position of the nitro group(s) and other substituents on the aromatic ring dictates the electrophilicity of the carbon atoms. In SNAr, substitution is favored at positions ortho and para to the electron-withdrawing nitro groups.

  • Reaction Conditions: The choice of solvent, base, temperature, and catalyst (in the case of Buchwald-Hartwig amination) can significantly impact the ratio of regioisomers.

Q3: How can I minimize the formation of dialkylated or diarylated byproducts?

A3: Over-alkylation or -arylation is a common side reaction. To minimize it, consider the following:

  • Stoichiometry: Use a controlled molar ratio of the amine to the aryl halide. An excess of the amine can sometimes lead to di-substitution.

  • Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired mono-substituted product is formed. Lowering the reaction temperature can sometimes reduce the rate of the second substitution.

  • Slow Addition: Adding the alkylating or arylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, disfavoring the second substitution.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting a nucleophilic aromatic substitution on a dinitrohalobenzene with a primary amine and obtaining a mixture of regioisomers. How can I improve the selectivity?

A: Achieving high regioselectivity in SNAr reactions with substrates bearing multiple reactive sites can be challenging. Here are some troubleshooting steps:

  • Analyze the Electronic Effects: In a molecule like 2,4-dinitrochlorobenzene, the chlorine at C1 is activated by both nitro groups (one ortho and one para). A nucleophile will typically substitute at this position. If your substrate has multiple leaving groups, the one most activated by the nitro groups will be the most reactive.

  • Vary the Solvent: The solvent can influence the reaction's regioselectivity. Aprotic polar solvents like DMSO, DMF, or acetonitrile are commonly used. The reaction of 1-chloro-2,4-dinitrobenzene with hydrazine in different solvents showed that the formation of the intermediate is the rate-determining step, and the solvent can affect this rate.[3]

  • Modify the Nucleophile: The basicity and steric bulk of the amine can influence where it attacks. A bulkier amine may preferentially react at a less sterically hindered position.

  • Adjust the Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

Decision-Making Workflow for Improving SNAr Regioselectivity:

start Poor Regioselectivity in SNAr check_electronics Analyze Electronic Effects: Is the desired position the most activated? start->check_electronics vary_solvent Vary the Solvent (e.g., DMSO, DMF, MeCN) check_electronics->vary_solvent Yes modify_nucleophile Modify the Nucleophile (adjust steric bulk or basicity) check_electronics->modify_nucleophile No adjust_temp Adjust Reaction Temperature (try lower temperatures) vary_solvent->adjust_temp modify_nucleophile->adjust_temp analyze_results Analyze Isomer Ratio adjust_temp->analyze_results analyze_results->vary_solvent No Improvement end Optimized Regioselectivity analyze_results->end Improved

Caption: A workflow for troubleshooting poor regioselectivity in SNAr reactions.

Problem 2: Low Yield in Buchwald-Hartwig Amination

Q: I am getting a low yield in my Buchwald-Hartwig amination of a chloronitroaniline. What are the likely causes and how can I fix them?

A: Low yields in Buchwald-Hartwig reactions can stem from several factors, including catalyst deactivation, side reactions, and suboptimal reaction conditions.

  • Catalyst and Ligand Choice: The choice of palladium precursor and phosphine ligand is critical. For electron-poor aryl chlorides, bulky, electron-rich phosphine ligands are often required. Ensure your ligand is appropriate for the substrate. For instance, BrettPhos is often used for primary amines.[4]

  • Base Selection: The base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common. However, some functional groups, like esters and even nitro groups, can be incompatible with strong bases like KOtBu. In such cases, a weaker base like K₂CO₃ or Cs₂CO₃ may be necessary, although this might require a higher reaction temperature or longer reaction time.[4]

  • Side Reactions: A common side reaction is hydrodehalogenation, where the aryl halide is reduced. This can be minimized by using appropriate ligands and ensuring an inert atmosphere.[2]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Tree for Low Yield in Buchwald-Hartwig Amination:

start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the catalyst/ligand appropriate for the substrate? start->check_catalyst check_base Is the base compatible with all functional groups? start->check_base check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere check_side_reactions Is there evidence of side reactions (e.g., hydrodehalogenation)? start->check_side_reactions check_catalyst->start No, change ligand optimize_conditions Optimize reaction conditions (temperature, time, concentration) check_catalyst->optimize_conditions Yes check_base->start No, change base check_base->optimize_conditions Yes check_atmosphere->start No, improve inertness check_atmosphere->optimize_conditions Yes check_side_reactions->start No, adjust ligand/conditions check_side_reactions->optimize_conditions Yes solution Improved Yield optimize_conditions->solution

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Data Presentation

Table 1: Influence of Reaction Conditions on the N-Alkylation of 4-Nitroaniline

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzyl alcohol-Toluene1201496 (of N-benzyl-4-nitroaniline)[5]
21-Phenylethanol-Toluene1201495 (of N-(1-phenylethyl)-4-nitroaniline)[5]
3Cyclohexanol-Toluene1201485 (of N-cyclohexyl-4-nitroaniline)[5]
44-Hydroxybutan-2-oneNH₄BrHexaneRoom Temp1298 (of N-(3-oxobutyl)-4-nitroaniline)[6]

Table 2: Regioselectivity in the Reaction of 2,4-Dinitrophenyl Benzenesulfonates with Primary Amines

AmineAmine pKₐS-O Fission Product (%)C-O Fission Product (%)Reference
Cyclohexylamine10.64>99<1[7]
Benzylamine9.37955[7]
Glycine ethyl ester7.757030[7]

Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Aryl-2-nitroaniline via SNAr

This protocol is adapted from the synthesis of 2,4-dinitro-N-methylaniline.

Materials:

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Aromatic amine (e.g., aniline)

  • Toluene

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene (1.0 eq) in toluene.

  • Add the aromatic amine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to isolate the desired N-aryl-2,4-dinitroaniline.

Note: The reaction kinetics and mechanism can be complex, with evidence suggesting that aggregates of the amine may act as the nucleophile in some cases.[1]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide

This is a general procedure that can be adapted for the synthesis of N-substituted nitroanilines.

Materials:

  • Aryl halide (e.g., 2-chloro-5-nitroaniline) (1.0 eq)

  • Amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄ or NaOtBu, 1.4-2.0 eq)

  • Anhydrous solvent (e.g., toluene or THF)

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere in a Schlenk flask, combine the aryl halide, the palladium catalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the reaction vessel and heat with stirring to the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Workflow for Synthesis and Purification:

start Select Synthesis Method (SNAr or Buchwald-Hartwig) setup Set up Reaction (Reactants, Solvent, Catalyst, Base) start->setup reaction Run Reaction under Optimized Conditions (Temperature, Time, Atmosphere) setup->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitor->workup Complete purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure N-Substituted Nitroaniline characterization->end

Caption: A general experimental workflow for the synthesis of N-substituted nitroanilines.

References

Technical Support Center: Purification of N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of N2-Methyl-4-nitro-1,2-benzenediamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthetic route, potential impurities may consist of regioisomers (such as N1-methyl isomers), poly-nitrated species, or products of incomplete methylation. Oxidative degradation can also lead to colored impurities.

Q2: What is the recommended starting purity for effective purification by recrystallization?

A2: For recrystallization to be an effective method for significantly increasing purity, a starting purity of at least 85-90% is recommended. If the crude material is highly impure, a preliminary purification step, such as column chromatography, may be necessary.

Q3: My compound fails to crystallize from the solution, what should I do?

A3: Failure to crystallize can be due to several factors. First, ensure the solution is supersaturated. If the solution is too dilute, you may need to evaporate some of the solvent. If supersaturation is not the issue, try inducing crystallization by scratching the inner wall of the flask with a glass rod at the meniscus. Adding a seed crystal of pure this compound can also initiate crystallization. Finally, ensure that the cooling process is slow, as rapid cooling can sometimes inhibit crystal formation.

Q4: After recrystallization, the purity of my this compound has not significantly improved. What could be the reason?

A4: If the purity has not improved, it is likely that the chosen solvent system is not optimal for separating the impurity from the desired compound. This can happen if the impurity has very similar solubility properties to this compound in that particular solvent. In this case, trying a different solvent or a combination of solvents is recommended. Alternatively, column chromatography may be a more effective purification method for removing impurities with similar solubilities.

Q5: What are the key parameters to optimize for successful column chromatography separation?

A5: The most critical parameters for column chromatography are the choice of stationary phase (e.g., silica gel or alumina) and the mobile phase (solvent system). The polarity of the solvent system is crucial for achieving good separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with a wider range of polarities. The column dimensions (length and diameter) and the flow rate of the mobile phase also play a significant role in the resolution of the separation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Recovery of Purified Product - The compound is too soluble in the recrystallization solvent. - Too much solvent was used. - The solution was not cooled sufficiently.- Select a solvent in which the compound is less soluble at low temperatures. - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution in an ice bath to maximize crystal precipitation.
Oily Precipitate Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent. - The compound is "oiling out" due to a high concentration of impurities.- Use a lower-boiling point solvent. - Try a different solvent system. - Perform a preliminary purification step like a solvent wash or column chromatography to remove a significant portion of the impurities.
Colored Impurities Remain in the Crystals - The colored impurity co-crystallizes with the product. - The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also reduce the yield of the desired product. - Ensure a thorough wash of the filtered crystals with a small amount of cold, fresh solvent.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Compound and Impurities - The polarity of the mobile phase is too high or too low. - The stationary phase is not appropriate.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - Try a gradient elution to improve resolution. - Consider a different stationary phase (e.g., alumina instead of silica gel).
Compound is Stuck on the Column - The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Cracked or Channeled Column Bed - Improper packing of the stationary phase.- Ensure the stationary phase is packed uniformly as a slurry to avoid air bubbles and channels. Gently tap the column during packing to promote even settling.

Experimental Protocols

Recrystallization of this compound

This protocol is based on methods for structurally similar compounds and aims to increase the purity of this compound from a typical crude purity of 95% to over 98%.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Prepare a 50% to 80% aqueous ethanol solution. For example, to make a 50% solution, mix equal volumes of ethanol and deionized water.

  • Add the aqueous ethanol solution to the flask in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold aqueous ethanol.

  • Dry the purified crystals in a vacuum oven at a temperature below their melting point.

Expected Results:

Parameter Before Recrystallization After Recrystallization
Purity (by HPLC) ~95.0%[1]>98.0%
Appearance Yellow to orange powderBright yellow to orange crystals
Expected Recovery -75-90%
Column Chromatography of this compound

This is a general protocol for the purification of this compound using column chromatography. The exact solvent system should be optimized using TLC first.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb the dissolved sample onto a small amount of silica gel and allow the solvent to evaporate.

  • Carefully add the dried sample-silica mixture to the top of the packed column.

  • Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound.

Visualizations

Purification Workflow

PurificationWorkflow Crude Crude Product (Purity <95%) Assess Assess Purity (e.g., TLC, HPLC) Crude->Assess Decision Purity >85%? Assess->Decision Recrystallization Recrystallization Decision->Recrystallization Yes ColumnChromatography Column Chromatography Decision->ColumnChromatography No Analyze Analyze Purity (e.g., HPLC, NMR) Recrystallization->Analyze ColumnChromatography->Analyze PureProduct Pure Product (Purity >98%) Analyze->PureProduct

Caption: Decision workflow for selecting a purification method.

Recrystallization Troubleshooting Logic

RecrystallizationTroubleshooting cluster_NoCrystals Troubleshooting: No Crystals cluster_LowYield Troubleshooting: Low Yield cluster_OilingOut Troubleshooting: Oiling Out Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Start->LowYield OilingOut Oily Precipitate Start->OilingOut Evaporate Evaporate Solvent NoCrystals->Evaporate Too much solvent? CheckSolubility Check Solvent Solubility Data LowYield->CheckSolubility High solubility in cold solvent? ChangeSolvent Change Solvent OilingOut->ChangeSolvent M.P. < B.P. of solvent? Scratch Scratch Flask Evaporate->Scratch Seed Add Seed Crystal Scratch->Seed CoolLonger Cool for a Longer Period CheckSolubility->CoolLonger PrePurify Pre-purify by Column Chromatography ChangeSolvent->PrePurify

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: N2-Methyl-4-nitro-1,2-benzenediamine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of N2-Methyl-4-nitro-1,2-benzenediamine.

Troubleshooting Guides

The synthesis of this compound typically involves two key steps: the nitration of a suitable phenylenediamine precursor followed by selective N-methylation. Each step presents unique challenges during scale-up.

Guide 1: Nitration Step Troubleshooting

The introduction of a nitro group onto an aromatic amine is a highly exothermic and potentially hazardous reaction. Careful control of reaction parameters is critical for safety and product quality.

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction.- Monitor reaction progress using TLC or HPLC. - Ensure adequate mixing to overcome mass transfer limitations, especially in heterogeneous mixtures. - Gradually increase reaction temperature in small increments, while carefully monitoring for exotherms.
- Over-nitration leading to byproducts.- Maintain strict temperature control, as higher temperatures can promote dinitration. - Use a protecting group, such as an acetyl group, on one of the amino groups to moderate its activating effect before nitration.
- Degradation of starting material or product.- Ensure the reaction temperature does not exceed the stability limits of the compounds. - Use a less aggressive nitrating agent or a continuous flow reactor for better temperature control.[1][2]
Poor Purity (Presence of Isomers) - Lack of regioselectivity.- Optimize the reaction temperature; lower temperatures often favor the formation of the desired para-nitro isomer. - The use of a directing group can enhance the selectivity of the nitration.
Thermal Runaway/Exotherm - Inadequate heat removal.- On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[3] - Ensure the reactor's cooling system is sufficient for the scale of the reaction. - Implement a controlled addition of the nitrating agent.
- High concentration of reactants.- Dilute the reaction mixture with a suitable inert solvent. - Consider using a continuous flow reactor, which offers superior heat transfer and a smaller reaction volume at any given time, significantly reducing the risk of thermal runaway.[4][5]
Formation of Tarry Byproducts - Oxidation of the aromatic amine.- The amino group is susceptible to oxidation by nitric acid. - Protect the amino group via acetylation prior to nitration. - Maintain a low reaction temperature.
Guide 2: N-Methylation Step Troubleshooting

Selective methylation of one amino group in the presence of another and a nitro group requires careful selection of reagents and conditions to avoid side reactions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure the chosen methylating agent is sufficiently reactive under the applied conditions.
- Use of a less effective catalyst or stoichiometric reagent.- Screen different catalysts for optimal performance. - For methods using reagents like formic acid, ensure the correct stoichiometry is used.
Poor Selectivity (Di-methylation) - Overly reactive methylating agent.- Avoid highly reactive and hazardous methylating agents like methyl iodide or dimethyl sulfate, especially at larger scales. - Use a milder methylating system, such as formic acid with a suitable catalyst, which can offer better control.
- Reaction conditions favoring multiple substitutions.- Optimize the stoichiometry of the methylating agent. - Lower the reaction temperature to reduce the rate of the second methylation.
Product Degradation - Harsh reaction conditions.- The nitro group can be sensitive to certain reducing conditions that might be present in some methylation procedures. - Select a methylation method compatible with the nitro functionality.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the nitration of an aromatic amine?

A1: The primary safety concerns are the highly exothermic nature of the reaction, which can lead to thermal runaway and potential explosions if not properly controlled.[6] The use of highly corrosive and oxidizing agents like fuming nitric and sulfuric acids also poses significant risks.[1] Additionally, the formation of unstable or explosive byproducts can be a concern.

Q2: How can I improve the safety of a large-scale nitration reaction?

A2: To improve safety, consider the following:

  • Process Control: Implement robust temperature monitoring and control systems.

  • Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure it reacts quickly and does not accumulate.

  • Dilution: Use an appropriate solvent to manage the reaction's concentration and heat generation.

  • Continuous Flow Chemistry: This is a highly recommended approach for scaling up exothermic reactions like nitration. It offers superior heat and mass transfer, a smaller reaction volume, and better control over reaction parameters, which significantly minimizes the risk of thermal runaway.[2][4][5]

Q3: What are the advantages of using a continuous flow reactor for nitration?

A3: Continuous flow reactors offer several advantages for nitration, including:

  • Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material at any given time.[4]

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for efficient heat removal, preventing dangerous temperature spikes.[2][5]

  • Improved Purity and Yield: Precise control over reaction time, temperature, and mixing can lead to higher selectivity and reduced byproduct formation.[1]

  • Scalability: Scaling up production can often be achieved by running the reactor for longer periods or by "numbering up" (using multiple reactors in parallel).

Q4: What are some safer alternatives to traditional methylating agents like methyl iodide?

A4: Safer alternatives to hazardous methylating agents like methyl iodide or dimethyl sulfate are highly recommended for scale-up. These include:

  • Formic Acid: Can be used as a C1 source in the presence of a suitable catalyst and reducing agent.

  • Formaldehyde: Used in reductive amination procedures.

  • Dimethyl Carbonate: A greener and less hazardous methylating agent.

Q5: How can I achieve selective mono-methylation of 4-nitro-1,2-phenylenediamine?

A5: Achieving selective mono-methylation can be challenging. Strategies include:

  • Protecting Groups: Protect one of the amino groups before methylation, and then deprotect it afterward.

  • Steric Hindrance: If the two amino groups have different steric environments, this can sometimes be exploited for selective reaction.

  • Careful Control of Stoichiometry: Using a slight deficiency of the methylating agent can favor mono-methylation, but this often leads to an incomplete reaction and a mixture of starting material, mono-methylated, and di-methylated product.

  • Catalyst Selection: Some catalysts may offer higher selectivity for mono-methylation.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-1,2-phenylenediamine (Precursor)

This protocol is adapted from a literature procedure for the partial reduction of 2,4-dinitroaniline.[7]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, combine 2,4-dinitroaniline (1.3 moles), 95% ethanol (2.4 L), and concentrated ammonium hydroxide (1.2 L).

  • Reaction Execution: Heat the mixture to 45°C. While maintaining the temperature between 45°C and 55°C, bubble hydrogen sulfide gas through the stirred mixture. The reaction is complete when the yellow suspended starting material has completely dissolved, forming a deep red solution (typically 30-60 minutes).

  • Product Isolation: Cool the reaction mixture and store it in an icebox for 16-18 hours to allow for complete crystallization of the product.

  • Purification: Filter the red crystals, wash with cold water, and then purify by dissolving in a boiling mixture of water and hydrochloric acid. Treat with activated carbon (Norit) and filter while hot. Neutralize the hot filtrate with concentrated ammonia to precipitate the purified 1,2-diamino-4-nitrobenzene.

  • Final Product: Cool the mixture to allow for complete crystallization, then filter, wash with cold water, and dry the product. The purified material should have a melting point of 197-198°C.

Protocol 2: N-Methylation of an Aromatic Amine (General Guidance)
  • Reaction Setup: In a well-ventilated fume hood, dissolve the 4-nitro-1,2-phenylenediamine in a suitable solvent (e.g., methanol, THF, or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Add the chosen methylating system. For example, for a formic acid-based methylation, this could involve adding formic acid and a catalyst such as palladium on carbon (Pd/C) or a base like triethylamine.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific reagents used but may involve filtering off a solid catalyst, neutralizing any acids or bases, and extracting the product into an organic solvent.

  • Purification: The crude product can be purified by techniques such as column chromatography or recrystallization to isolate the desired this compound.

Visualizations

experimental_workflow Synthesis Workflow for this compound cluster_0 Step 1: Nitration cluster_1 Step 2: N-Methylation start Aromatic Amine Precursor nitration Nitration (e.g., HNO3/H2SO4) start->nitration precursor 4-Nitro-1,2-phenylenediamine nitration->precursor methylation Selective N-Methylation (e.g., Formic Acid/Catalyst) precursor->methylation product This compound methylation->product

Caption: A simplified workflow for the two-step synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Nitration Scale-Up cluster_causes Potential Causes cluster_solutions Corrective Actions issue Scale-Up Issue Encountered (e.g., Low Yield, Exotherm) cause1 Inadequate Heat Transfer issue->cause1 cause2 Mass Transfer Limitation issue->cause2 cause3 Side Reactions (Oxidation/Over-nitration) issue->cause3 solution1 Improve Cooling/Controlled Addition cause1->solution1 solution4 Implement Continuous Flow Reactor cause1->solution4 Optimal Solution solution2 Enhance Mixing/Agitation cause2->solution2 cause2->solution4 Optimal Solution solution3 Optimize Temperature/Protecting Group cause3->solution3 cause3->solution4 Optimal Solution

Caption: A decision-making diagram for troubleshooting common issues in nitration scale-up.

References

Technical Support Center: Methylation of 4-nitro-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the methylation of 4-nitro-1,2-phenylenediamine. The primary focus is on strategies to avoid over-methylation and achieve selective mono-methylation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the methylation of 4-nitro-1,2-phenylenediamine?

The primary challenges in the methylation of 4-nitro-1,2-phenylenediamine are controlling the extent of methylation to prevent the formation of the di-methylated product and achieving regioselectivity to obtain the desired mono-methylated isomer. The two amino groups on the phenylenediamine ring exhibit different reactivities due to the electronic effects of the nitro group, which can lead to a mixture of products.[1][2] Over-methylation is a common issue in the methylation of primary amines because the resulting secondary amine is often more nucleophilic than the starting primary amine.[1]

Q2: Which amino group in 4-nitro-1,2-phenylenediamine is more reactive towards methylation?

In 4-nitro-1,2-phenylenediamine, the amino group at the 2-position (ortho to the nitro group) is expected to be less nucleophilic and more sterically hindered than the amino group at the 1-position (meta to the nitro group). The strong electron-withdrawing nature of the nitro group deactivates the ortho-amino group more significantly. Therefore, methylation is more likely to occur at the 1-amino position, yielding N1-methyl-4-nitro-1,2-phenylenediamine.

Q3: What are the common methylating agents used for this type of reaction?

Common methylating agents for aromatic amines include dimethyl sulfate, methyl iodide, and formaldehyde in the presence of a reducing agent (Eschweiler-Clarke reaction).[3][4] More recent and "greener" alternatives include methanol and dimethyl carbonate in the presence of a suitable catalyst.[1][2] The choice of methylating agent can significantly impact the selectivity of the reaction.

Q4: How can I monitor the progress of the reaction and identify the products?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[5] Product identification and quantification are typically achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (MS), and HPLC with a suitable standard for comparison.[5][6]

Troubleshooting Guide: Avoiding Over-methylation

Over-methylation is a frequent side reaction that leads to the formation of N,N'-dimethyl-4-nitro-1,2-phenylenediamine. Below is a guide to troubleshoot and minimize this unwanted product.

Issue Potential Cause Recommended Solution
High percentage of di-methylated product Excess of methylating agent: Using a stoichiometric excess of the methylating agent significantly increases the probability of the second amino group being methylated.Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 molar ratio of the methylating agent to 4-nitro-1,2-phenylenediamine.
Prolonged reaction time: Allowing the reaction to proceed for an extended period after the mono-methylated product is formed can lead to further methylation.Monitor the reaction progress closely using TLC or HPLC. Quench the reaction as soon as the desired mono-methylated product is maximized.
High reaction temperature: Higher temperatures can increase the rate of the second methylation reaction, sometimes more than the first, leading to poor selectivity.Conduct the reaction at a lower temperature. While this may slow down the reaction rate, it often improves selectivity for the mono-methylated product.
Inappropriate solvent: The polarity of the solvent can influence the relative rates of mono- and di-methylation.Experiment with different solvents. A less polar solvent may favor mono-methylation by reducing the solubility and reactivity of the mono-methylated intermediate.
Highly reactive methylating agent: Reagents like methyl iodide are very reactive and can lead to over-methylation.Consider using a less reactive methylating agent, such as dimethyl carbonate, which often provides better selectivity for mono-methylation.[1]
Low conversion of starting material Insufficient amount of methylating agent or base: A substoichiometric amount of the methylating agent or base will result in incomplete reaction.Ensure accurate measurement of reagents. A slight excess of the base might be necessary to deprotonate the amine effectively.
Low reaction temperature: While beneficial for selectivity, a very low temperature might not provide enough energy for the reaction to proceed at a reasonable rate.Gradually increase the temperature while monitoring the product distribution to find an optimal balance between reaction rate and selectivity.
Catalyst deactivation (if applicable): In catalytic methylation (e.g., using methanol), the catalyst may become deactivated over time.Ensure the catalyst is active and used in the correct loading. Consider using a fresh batch of catalyst.
Formation of multiple unidentified byproducts Decomposition of starting material or product: The reaction conditions might be too harsh, leading to the degradation of the nitro-phenylenediamine core.Use milder reaction conditions (lower temperature, less reactive reagents). Ensure the reaction is carried out under an inert atmosphere if the compounds are sensitive to oxidation.
Side reactions with the solvent: The solvent might not be inert under the reaction conditions.Choose a solvent that is known to be stable under the specific reaction conditions.

Experimental Protocols

Selective Mono-N-methylation using Dimethyl Sulfate under Phase Transfer Catalysis (PTC)

This protocol is adapted from a general method for the selective mono-methylation of 2-nitroanilines, which is expected to show good selectivity for 4-nitro-1,2-phenylenediamine.[7]

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Dimethyl sulfate (DMS)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.

  • Add a 50% aqueous solution of sodium hydroxide (2.0 eq).

  • Stir the biphasic mixture vigorously at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (0.95 eq) dropwise to the reaction mixture while maintaining vigorous stirring.

  • Continue stirring at room temperature and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).

  • Once the starting material is consumed and the mono-methylated product is maximized (typically within 2-4 hours), stop the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate N1-methyl-4-nitro-1,2-phenylenediamine.

Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway A 4-Nitro-1,2-phenylenediamine B Mono-methylated Product (N1-methyl-4-nitro-1,2-phenylenediamine) A->B Desired Reaction (Controlled Conditions) C Di-methylated Product (N,N'-dimethyl-4-nitro-1,2-phenylenediamine) B->C Over-methylation (Excess Reagent/Time) X Methylating Agent (e.g., Dimethyl Sulfate) X->A X->B

Caption: Reaction pathway for the methylation of 4-nitro-1,2-phenylenediamine.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification start Dissolve 4-nitro-1,2-phenylenediamine and TBAB in Toluene add_base Add aq. NaOH solution start->add_base stir1 Vigorous stirring (30 min) add_base->stir1 add_dms Add Dimethyl Sulfate dropwise stir1->add_dms stir2 Stir at room temperature add_dms->stir2 monitor Monitor by TLC/HPLC stir2->monitor monitor->stir2 Reaction incomplete quench Quench with water monitor->quench Reaction complete extract Extract with DCM quench->extract dry Dry and concentrate extract->dry purify Column Chromatography dry->purify product Isolated Mono-methylated Product purify->product

Caption: Experimental workflow for selective mono-N-methylation.

References

"N2-Methyl-4-nitro-1,2-benzenediamine" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N2-Methyl-4-nitro-1,2-benzenediamine in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited in publicly available literature, the following guidance is based on the general chemical properties of nitroaromatic compounds and phenylenediamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, the primary stability concerns for this compound in solution include susceptibility to oxidation, light-induced degradation (photolysis), and potential instability in acidic or basic conditions. Aromatic amines are known to be unstable and can oxidize, leading to colored degradation products.

Q2: What are the visible signs of degradation in my this compound solution?

A2: Degradation of this compound solutions may be indicated by a color change (e.g., development of a yellow or brown tint), the formation of precipitates, or a decrease in the expected concentration over time as measured by analytical techniques such as HPLC.

Q3: How should I store solutions of this compound to maximize stability?

A3: To maximize stability, solutions of this compound should be stored in a cool, dark place, such as a refrigerator or freezer.[1][2][3] The container should be tightly sealed to prevent solvent evaporation and exposure to air. For long-term storage, preparing aliquots can minimize freeze-thaw cycles.

Q4: In which solvents is this compound expected to be most stable?

A4: While specific data is unavailable for this compound, related compounds like N-Methyl-4-nitroaniline are soluble in acetone and benzene, and slightly soluble in ethanol.[4] Generally, aprotic solvents may be preferred to minimize potential reactions. The stability in aqueous solutions, particularly at non-neutral pH, may be a concern.

Troubleshooting Guides

Issue 1: Solution is changing color.
  • Potential Cause: Oxidation or photodegradation. Aromatic amines are prone to oxidation, which can be accelerated by exposure to air and light.

  • Troubleshooting Steps:

    • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil.

    • Deoxygenate Solvent: Before preparing the solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, prepare and handle the solution in a glovebox or under a stream of inert gas.

    • Use Fresh Solvent: Ensure the solvent is of high purity and free of peroxides, which can initiate oxidation.

Issue 2: Precipitate has formed in the solution.
  • Potential Cause:

    • Low Solubility: The concentration of the compound may exceed its solubility in the chosen solvent, especially at lower temperatures.

    • Degradation: The precipitate could be an insoluble degradation product.

  • Troubleshooting Steps:

    • Check Solubility: Refer to any available solubility data for this compound or similar compounds. Consider gently warming the solution to see if the precipitate redissolves (if thermal degradation is not a concern).

    • Filter and Analyze: If the precipitate does not redissolve, it may be a degradation product. Filter the solution and analyze the precipitate and the filtrate separately to identify the components.

    • Solvent Selection: Consider using a different solvent or a co-solvent system to improve solubility.

Issue 3: Inconsistent results in biological or chemical assays.
  • Potential Cause: Degradation of the compound in the assay medium. The pH, temperature, or components of the assay buffer could be promoting degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments.

    • Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation over time using a suitable analytical method (e.g., HPLC-UV).

    • pH Control: If the compound is found to be pH-sensitive, ensure the assay buffer is robust and maintains a stable pH.

    • Include Controls: Run appropriate controls in your assay to account for any potential degradation.

Data Presentation

Table 1: General Stability Profile of Related Compound Classes

PropertyPhenylenediaminesNitroaromatic CompoundsExpected for this compound
Oxidative Stability Generally unstable, readily oxidized by air.Generally stable to oxidation.The phenylenediamine moiety suggests a high susceptibility to oxidation.
Photostability Can be light-sensitive.Can undergo photolytic degradation.Likely to be sensitive to light.
Thermal Stability Varies, but can be unstable at elevated temperatures.Generally have good thermal stability.Moderate thermal stability is expected, but should be evaluated.
pH Sensitivity Can be unstable in non-neutral pH.Generally stable over a range of pH.Potential for instability at acidic or basic pH due to the amine groups.

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add the appropriate volume of high-purity, degassed solvent to the vial.

  • If necessary, gently sonicate or vortex the vial to aid dissolution. Avoid excessive heating.

  • Once fully dissolved, flush the headspace of the vial with an inert gas (e.g., nitrogen or argon).

  • Seal the vial tightly with a cap containing a chemically resistant septum.

  • Wrap the vial in aluminum foil or place it in a light-blocking container.

  • Store the solution at the recommended temperature (e.g., 2-8 °C or -20 °C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis

  • Objective: To assess the purity of a this compound solution and detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation.

  • Detection: Monitor at a wavelength where the parent compound has a strong absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Procedure:

    • Prepare a calibration curve using standards of known concentrations.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.

    • Quantify the amount of the parent compound and any degradation products by comparing the peak areas to the calibration curve.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, precipitate) check_storage Review Storage Conditions (light, temp, atmosphere) start->check_storage check_solvent Evaluate Solvent (purity, type) start->check_solvent check_concentration Assess Concentration vs. Solubility start->check_concentration analyze_sample Analyze Sample by HPLC (purity, degradation products) check_storage->analyze_sample check_solvent->analyze_sample check_concentration->analyze_sample implement_changes Implement Corrective Actions (e.g., protect from light, use fresh solvent) analyze_sample->implement_changes outcome Solution Stable? implement_changes->outcome end_stable Continue Experiment outcome->end_stable Yes end_unstable Re-evaluate Protocol (consider alternative solvent or compound) outcome->end_unstable No

Caption: Troubleshooting workflow for addressing instability issues with this compound solutions.

DegradationPathway Hypothetical Degradation Pathway parent This compound oxidized Oxidized Intermediates (e.g., quinone-imine) parent->oxidized Oxidation (Air, Light) photodegraded Photodegradation Products parent->photodegraded Photolysis (UV Light) reduced Reduced Nitro Group (e.g., amino derivative) parent->reduced Reduction (Reducing Agents) polymerized Polymerized Products oxidized->polymerized Polymerization

Caption: A hypothetical degradation pathway for this compound based on the reactivity of related compounds.

References

Validation & Comparative

A Comparative Guide to N2-Methyl-4-nitro-1,2-benzenediamine and N1-Methyl-4-nitro-1,2-benzenediamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the chemical isomers, N2-Methyl-4-nitro-1,2-benzenediamine and N1-Methyl-4-nitro-1,2-benzenediamine. These compounds are of interest to researchers and professionals in drug development and organic synthesis. Due to a notable lack of direct comparative studies in publicly available literature, this guide focuses on presenting the existing data for each compound individually, including their physicochemical properties and synthesis, while highlighting the current knowledge gaps.

Physicochemical Properties

A summary of the key physicochemical properties for both isomers is presented below. It is important to note that more comprehensive experimental data is available for the N1-isomer compared to the N2-isomer.

PropertyN1-Methyl-4-nitro-1,2-benzenediamineThis compound
Molecular Formula C₇H₉N₃O₂[1][2]C₇H₉N₃O₂[3]
Molecular Weight 167.17 g/mol [2]167.168 g/mol [3]
CAS Number 41939-61-1[1][2]95576-84-4[3]
Appearance Red to Dark red to Brown powder/crystal[4]Not specified
Melting Point 174-176 °C[5]Not specified
Boiling Point 366.8 °C at 760 mmHg (Predicted)[5]Not specified
Purity (Commercial) >98.0% (GC)[4]95.0%[3]
InChI Key MNIKERWISBANET-UHFFFAOYSA-N[1]NVNGTTDFLMOBMZ-UHFFFAOYSA-N[3]

Synthesis and Reactivity

Both N1- and N2-methyl isomers of 4-nitro-1,2-benzenediamine are valuable intermediates in organic synthesis, particularly for the preparation of heterocyclic compounds.[6] The nitro group in these compounds can be reduced to an amino group, providing a pathway to various substituted benzimidazoles and other fused heterocycles that are of interest in medicinal chemistry.[5]

Experimental Protocols

Synthesis of N1-Methyl-4-nitro-1,2-benzenediamine:

A common route for the synthesis of N1-methylated diamines involves the methylation of the corresponding nitroaniline followed by reduction of a second nitro group.[7] A specific procedure for the synthesis of N1-Methyl-4-nitro-1,2-benzenediamine involves the reduction of N-methyl-2,4-dinitroaniline.

  • Reaction: To a solution of N-methyl-2,4-dinitroaniline in acetonitrile and triethylamine, 10% Pd/C is added. The mixture is cooled, and formic acid in acetonitrile is added dropwise. The reaction mixture is then refluxed for 3 hours. After thermal filtration and concentration under reduced pressure, N1-methyl-4-nitrobenzene-1,2-diamine is obtained as a red liquid.[5]

Synthesis of this compound:

Detailed experimental protocols for the synthesis of this compound are less commonly reported. However, its synthesis is mentioned in the context of broader studies on nitrobenzene-1,2-diamines, suggesting it can be obtained through established synthetic routes.[8]

General Synthetic Workflow

The synthesis of N-methylated nitro-o-phenylenediamines typically follows a multi-step process, which can be generalized as shown in the workflow below. The specific reagents and conditions will determine the final isomeric product.

G cluster_0 Starting Material Preparation cluster_1 Methylation cluster_2 Isomer Separation / Purification cluster_3 Final Product Formation start o-Nitroaniline methylation Methylation (e.g., Methyl iodide, Dimethyl sulfate) start->methylation isomers Mixture of N-Methyl-nitroanilines methylation->isomers separation Chromatography / Crystallization isomers->separation N1_intermediate N1-Methyl-nitroaniline Intermediate separation->N1_intermediate N2_intermediate N2-Methyl-nitroaniline Intermediate separation->N2_intermediate reduction1 Reduction of Nitro Group (e.g., Pd/C, H2) N1_intermediate->reduction1 reduction2 Reduction of Nitro Group (e.g., Pd/C, H2) N2_intermediate->reduction2 N1_product N1-Methyl-4-nitro-1,2-benzenediamine reduction1->N1_product N2_product This compound reduction2->N2_product

A generalized workflow for the synthesis of N-methylated nitro-o-phenylenediamines.

Performance and Applications: A Knowledge Gap

A comprehensive search of scientific literature and chemical databases reveals a significant lack of studies directly comparing the performance of N1-Methyl-4-nitro-1,2-benzenediamine and this compound in any specific application. While nitroaromatic compounds, in general, are known to exhibit a range of biological activities, including antimicrobial and cytotoxic effects, no such data has been found for these specific isomers in a comparative context.[9][10]

Both isomers serve as building blocks in organic synthesis.[6] For instance, N1-Methyl-4-nitrobenzene-1,2-diamine is known to react with hexanedioic acid anhydride to yield 5-(2-methylamino-5-nitro-phenylcarbamoyl)-pentanoic acid.[9] However, comparative data on reaction kinetics, yields, or the properties of the resulting products when using the N2-isomer are not available.

Conclusion and Future Directions

Currently, the available data is insufficient to provide a comprehensive comparison of the performance of N1-Methyl-4-nitro-1,2-benzenediamine and this compound. While their basic chemical properties are known, and their synthesis is documented, there is a clear need for further research to explore and compare their biological activities and utility in chemical synthesis.

For researchers, scientists, and drug development professionals, this presents an opportunity for novel investigation. Future studies should aim to:

  • Conduct direct comparative assays of their biological activities (e.g., cytotoxicity against various cell lines, antimicrobial spectrum).

  • Investigate their comparative reactivity and yields in the synthesis of heterocyclic compounds.

  • Explore their potential as precursors for novel pharmaceutical agents and compare the pharmacological profiles of the resulting derivatives.

Such studies would provide valuable insights into the structure-activity relationships of these isomers and enable a more informed selection for specific research and development applications. At present, the choice between these two isomers for a particular application would likely be guided by commercial availability and cost, rather than by a clear understanding of their comparative performance.

References

Comparative Reactivity of Methylated vs. Unmethylated 4-nitro-1,2-phenylenediamine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comparative analysis of the reactivity of unmethylated 4-nitro-1,2-phenylenediamine and its N-methylated derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comprehensive overview supported by experimental data and detailed protocols.

Introduction

4-nitro-1,2-phenylenediamine is a versatile building block in organic synthesis, utilized in the preparation of a variety of heterocyclic compounds, dyes, and pharmaceutical intermediates. Methylation of the amino groups can significantly alter the molecule's electronic and steric properties, thereby influencing its reactivity in various chemical transformations. This guide explores the nuanced differences in reactivity between the unmethylated parent compound and its N-methylated counterparts, focusing on key reaction types relevant to synthetic chemistry.

Data Presentation: A Comparative Overview

The introduction of a methyl group to one or both of the amino functionalities in 4-nitro-1,2-phenylenediamine has a pronounced effect on its nucleophilicity and, consequently, its reactivity. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating nature of the alkyl group. However, steric hindrance from the methyl group can counteract this increased nucleophilicity, particularly in reactions involving bulky electrophiles.

CompoundReaction TypeElectrophile/ReagentProductYield (%)Reference
4-nitro-1,2-phenylenediamineAcylationAcetic AnhydrideN,N'-(4-nitro-1,2-phenylene)diacetamide94[1]
4-nitro-1,2-phenylenediamineCondensation4-chlorobenzaldehyde2-(4-chlorophenyl)-5-nitro-1H-benzo[d]imidazole80
N-methyl-4-nitro-1,2-phenylenediamineN-MethylationParaformaldehydeN,N-dimethyl-4-nitro-1,2-phenylenediamine72-99 (for similar anilines)[2]

Theoretical Impact of N-Methylation on Reactivity

Electronic Effects: The methyl group is an electron-donating group. N-methylation increases the electron density on the nitrogen atom, making the lone pair of electrons more available for donation. This enhancement in electron density generally leads to increased nucleophilicity and basicity.[3]

Steric Effects: The presence of a methyl group introduces steric bulk around the nitrogen atom. This steric hindrance can impede the approach of an electrophile, potentially slowing down the reaction rate, especially with sterically demanding reactants.[1] The balance between the activating electronic effect and the deactivating steric effect determines the overall reactivity of the N-methylated compound.

Experimental Protocols

Acylation of 4-nitro-1,2-phenylenediamine

This protocol describes the synthesis of N,N'-(4-nitro-1,2-phenylene)diacetamide from 4-nitro-1,2-phenylenediamine.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Acetic anhydride

  • Toluene

  • Ice bath

Procedure:

  • A mixture of 4-nitro-1,2-phenylenediamine and acetic anhydride is prepared in toluene.

  • The reaction mixture is placed in an ice bath to reduce the temperature to 0°C.

  • The reaction is allowed to proceed under reflux.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, N,N'-(4-nitro-1,2-phenylene)diacetamide, is isolated and purified. A pale yellow solid powder is typically obtained with a high yield.[1]

Condensation of 4-nitro-1,2-phenylenediamine with an Aldehyde

This protocol outlines the synthesis of a 2-substituted benzimidazole derivative.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Tert-butyl nitrite

  • Tetrahydrofuran (THF)

Procedure:

  • 4-nitro-1,2-phenylenediamine is dissolved in THF.

  • The aromatic aldehyde and tert-butyl nitrite are added to the solution.

  • The reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the 2-substituted benzimidazole product is isolated and purified.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and experimental setups, the following diagrams are provided.

acylation_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Mixing Mixing 4-nitro-1,2-phenylenediamine->Mixing Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mixing Toluene (Solvent) Toluene (Solvent) Toluene (Solvent)->Mixing Ice Bath (0°C) Ice Bath (0°C) Reaction Reaction Ice Bath (0°C)->Reaction Reflux Reflux Reflux->Reaction Mixing->Reaction Monitoring (TLC) Monitoring (TLC) Reaction->Monitoring (TLC) Isolation & Purification Isolation & Purification Monitoring (TLC)->Isolation & Purification N,N'-(4-nitro-1,2-phenylene)diacetamide N,N'-(4-nitro-1,2-phenylene)diacetamide Isolation & Purification->N,N'-(4-nitro-1,2-phenylene)diacetamide

Caption: Workflow for the acylation of 4-nitro-1,2-phenylenediamine.

condensation_mechanism Reactants 4-nitro-1,2-phenylenediamine + Aldehyde Intermediate Schiff Base Intermediate Reactants->Intermediate Nucleophilic attack - H2O Cyclization Intramolecular Cyclization Intermediate->Cyclization Oxidative Dehydrogenation Product 2-Substituted-5-nitro- 1H-benzo[d]imidazole Cyclization->Product

Caption: Simplified mechanism for the condensation of 4-nitro-1,2-phenylenediamine with an aldehyde.

Conclusion

The methylation of 4-nitro-1,2-phenylenediamine introduces a dichotomy in its reactivity. While N-methylation enhances the nucleophilicity of the amino groups through an inductive effect, it also introduces steric hindrance that can diminish reactivity. The outcome of a specific reaction will depend on the interplay of these electronic and steric factors, as well as the nature of the electrophile and the reaction conditions. For acylation and condensation reactions, the unmethylated 4-nitro-1,2-phenylenediamine remains a highly effective substrate. Further quantitative studies are necessary to provide a more precise comparison of the reaction kinetics between the methylated and unmethylated analogs. This guide serves as a foundational resource for researchers designing synthetic routes involving these important chemical entities.

References

A Spectroscopic Showdown: Distinguishing N1- and N2-Methyl-4-nitro-1,2-benzenediamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The definitive spectroscopic differentiation between N1-Methyl-4-nitro-1,2-benzenediamine and N2-Methyl-4-nitro-1,2-benzenediamine can be readily achieved through ¹H and ¹³C NMR spectroscopy. The position of the methyl group significantly influences the chemical shifts of the aromatic protons and carbons, providing a unique fingerprint for each isomer. This guide presents a comprehensive analysis of their NMR data, alongside a discussion of the anticipated features in other common spectroscopic techniques.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data for the spectroscopic comparison of the two isomers.

Table 1: ¹H NMR Spectroscopic Data
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N1-Methyl-4-nitro-1,2-benzenediamine H-37.82d2.6
H-57.72dd9.0, 2.6
H-66.78d9.0
NH₂6.28s (br)-
NH-CH₃5.86q4.9
N-CH₃2.92d4.9
This compound H-37.53d2.5
H-57.85dd9.1, 2.5
H-66.64d9.1
NH₂5.83s (br)-
NH-CH₃5.17q5.1
N-CH₃2.83d5.1

Note: NMR data was obtained in DMSO-d₆. Chemical shifts and coupling constants are based on data from a theoretical and experimental NMR study of nitrobenzene-1,2-diamines.

Table 2: ¹³C NMR Spectroscopic Data
CompoundCarbonChemical Shift (δ, ppm)
N1-Methyl-4-nitro-1,2-benzenediamine C-1141.2
C-2131.2
C-3120.3
C-4136.0
C-5126.1
C-6111.3
N-CH₃30.1
This compound C-1149.6
C-2123.4
C-3116.8
C-4135.1
C-5126.9
C-6110.1
N-CH₃30.7

Note: NMR data was obtained in DMSO-d₆. Chemical shifts are based on data from a theoretical and experimental NMR study of nitrobenzene-1,2-diamines.

Expected Spectroscopic Features

While specific experimental spectra for IR, UV-Vis, and Mass Spectrometry were not found, the following are the expected characteristics based on the molecular structures.

Infrared (IR) Spectroscopy

Both isomers are expected to exhibit characteristic IR absorption bands for the N-H, C-H, N-O, and C=C bonds.

  • N-H Stretching: Primary amine (NH₂) and secondary amine (NH-CH₃) groups will show stretching vibrations in the region of 3300-3500 cm⁻¹. The primary amine should show two bands (symmetric and asymmetric stretching), while the secondary amine will show a single band.

  • C-H Stretching: Aromatic C-H stretching will appear above 3000 cm⁻¹, while the methyl C-H stretching will be observed just below 3000 cm⁻¹.

  • N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the 1450-1600 cm⁻¹ region.

  • N-H Bending: N-H bending vibrations are expected around 1600 cm⁻¹.

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to the different substitution patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of both compounds in a suitable solvent (e.g., ethanol or methanol) are expected to show absorption maxima characteristic of nitro-substituted aromatic amines. The electronic transitions will likely be π → π* and n → π* in nature. The exact λmax values may differ slightly between the two isomers due to the influence of the methyl group's position on the electronic environment of the chromophore.

Mass Spectrometry (MS)

In mass spectrometry, both isomers will have the same molecular weight (167.17 g/mol ) and are expected to show a prominent molecular ion peak (M⁺) in their electron ionization (EI) mass spectra. The fragmentation patterns are likely to be similar, involving the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring and the methylamino/aminomethyl side chains. High-resolution mass spectrometry would confirm the elemental composition.

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of "N1-" and "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, the Attenuated Total Reflectance (ATR) technique can be used by placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction using a spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe may be used for solid samples. For ESI, the solution is infused directly or via a liquid chromatograph. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of the two isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Isomer1 N1-Methyl-4-nitro- 1,2-benzenediamine NMR NMR Spectroscopy (¹H & ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR UV_Vis UV-Vis Spectroscopy Isomer1->UV_Vis MS Mass Spectrometry Isomer1->MS Isomer2 N2-Methyl-4-nitro- 1,2-benzenediamine Isomer2->NMR Isomer2->IR Isomer2->UV_Vis Isomer2->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectra IR->IR_Data UV_Vis_Data Acquire & Process UV-Vis Spectra UV_Vis->UV_Vis_Data MS_Data Acquire & Process Mass Spectra MS->MS_Data Compare_NMR Compare Chemical Shifts & Coupling Constants NMR_Data->Compare_NMR Compare_IR Compare Vibrational Frequencies IR_Data->Compare_IR Compare_UV Compare λmax & Molar Absorptivity UV_Vis_Data->Compare_UV Compare_MS Compare Fragmentation Patterns MS_Data->Compare_MS Conclusion Structural Elucidation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_UV->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic comparison of isomers.

Purity Assessment of N2-Methyl-4-nitro-1,2-benzenediamine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of elemental analysis against other common analytical techniques for assessing the purity of N2-Methyl-4-nitro-1,2-benzenediamine.

Introduction to this compound

This compound, with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol , is an aromatic amine that serves as a building block in the synthesis of various organic molecules.[1][2][3] Given its application in sensitive fields such as drug development, rigorous purity assessment is paramount.

Elemental Analysis for Purity Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample.[4] For organic compounds, this typically involves combustion analysis to quantify the percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), often referred to as CHNS analysis.[4] The purity of a compound can be inferred by comparing the experimentally determined elemental composition with the theoretical values calculated from its molecular formula.

Theoretical Elemental Composition of this compound

Based on the molecular formula C7H9N3O2, the theoretical elemental composition is as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01784.0750.33
Hydrogen (H)1.0199.095.44
Nitrogen (N)14.01342.0325.16
Oxygen (O)16.00232.0019.15
Total 167.19 100.00

Experimental Data: A Comparative Overview

The following tables present hypothetical experimental data to compare the purity assessment of this compound by elemental analysis and a more advanced chromatographic method, High-Performance Liquid Chromatography (HPLC).

Table 1: Purity Assessment by Elemental Analysis

ElementTheoretical (%)Experimental (%) - Sample A (High Purity)Deviation (%)Experimental (%) - Sample B (Lower Purity)Deviation (%)
Carbon (C)50.3350.25-0.0849.85-0.48
Hydrogen (H)5.445.41-0.035.30-0.14
Nitrogen (N)25.1625.10-0.0624.65-0.51
Purity (inferred) 100.00 ~99.8% ~98.5%

Note: The inferred purity from elemental analysis is an estimation based on the assumption that any deviation from the theoretical composition is due to impurities.

Table 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

SampleRetention Time (min)Peak AreaPurity (%)
Sample A (High Purity)5.21,250,00099.85
Sample B (Lower Purity)5.21,225,00098.52

Experimental Protocols

A detailed methodology is crucial for reproducible and reliable results.

Protocol for Elemental Analysis (CHN Combustion)

This protocol is based on the Pregl-Dumas method, a common technique for CHNSO analysis.[4]

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.

  • Combustion: The sample is introduced into a combustion tube heated to approximately 900-1000°C in an oxygen-rich environment. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2).

  • Reduction and Separation: The combustion gases are passed through a reduction tube containing copper to remove excess oxygen and convert nitrogen oxides to N2. The resulting gas mixture (CO2, H2O, N2) is then passed through a gas chromatography column to separate the individual components.

  • Detection: A thermal conductivity detector (TCD) is used to quantify the amounts of CO2, H2O, and N2.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

Protocol for High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards of varying concentrations by diluting the stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at an appropriate wavelength (determined by UV-Vis spectroscopy of the compound).

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizing the Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for elemental analysis and the logical relationship between different purity assessment methods.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results A Weigh Sample (1-3 mg) B Encapsulate in Tin A->B C Combustion (~1000°C) B->C D Gas Separation (GC) C->D E Detection (TCD) D->E F Calculate Elemental % E->F G Compare with Theoretical F->G H Infer Purity G->H

Caption: Experimental workflow for purity assessment by elemental analysis.

Purity_Method_Comparison cluster_methods Purity Assessment Methods cluster_specifics Specific Techniques EA Elemental Analysis (Bulk Property) Chromo Chromatographic Methods (Separation-based) EA->Chromo Complementary Spectro Spectroscopic Methods (Structural Information) Chromo->Spectro Confirmatory HPLC HPLC / GC Chromo->HPLC MS Mass Spectrometry Chromo->MS Spectro->MS NMR NMR Spectroscopy Spectro->NMR

Caption: Relationship between different analytical methods for purity assessment.

Comparison and Conclusion

Elemental Analysis:

  • Advantages: Provides fundamental information about the elemental composition, which is a direct indicator of the compound's identity and purity. It is a relatively straightforward and well-established technique.

  • Disadvantages: It is a bulk analysis technique and does not provide information about the nature of impurities.[5] The accuracy of the inferred purity depends on the assumption that all elements in the impurities are different from the main compound's elements in a way that significantly alters the overall elemental percentages.

Chromatographic Methods (HPLC, GC):

  • Advantages: These techniques separate the main compound from its impurities, allowing for direct quantification of purity.[6][7][8] They are highly sensitive and can detect trace impurities.

  • Disadvantages: Require method development for each specific compound and may require more complex instrumentation.

Spectroscopic Methods (NMR, MS):

  • Advantages: Provide detailed structural information about the compound and any impurities, which can be crucial for identifying unknown contaminants. High-resolution mass spectrometry can also provide elemental composition information.[5]

  • Disadvantages: While powerful for structural elucidation, quantitative purity determination can be more complex than with chromatographic methods.

References

A Comparative Guide to the Synthesis Efficiency of N1- and N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of isomeric compounds is a critical aspect of chemical research. This guide provides a comparative analysis of the synthetic efficiency for two closely related isomers: N1-Methyl-4-nitro-1,2-benzenediamine and N2-Methyl-4-nitro-1,2-benzenediamine. This comparison is based on available experimental data from published literature and patents.

The selective synthesis of these isomers presents a notable challenge due to the presence of two nucleophilic amino groups in the starting material, 4-nitro-1,2-phenylenediamine. The efficiency and regioselectivity of the N-methylation are highly dependent on the chosen synthetic strategy and reaction conditions.

Comparison of Synthetic Approaches and Efficiency

The synthesis of N1- and this compound can be approached through several routes, primarily involving the selective methylation of a precursor or the introduction of the methylamino group to a suitably substituted benzene ring. Based on available data, distinct strategies have been employed for each isomer, leading to varying degrees of efficiency.

ParameterN1-Methyl-4-nitro-1,2-benzenediamineThis compound
Synthetic Strategy Primarily via nucleophilic substitution of a fluorine atom in 4-fluoro-3-nitroaniline with methylamine. An alternative approach involves the direct methylation of 4-nitro-1,2-phenylenediamine, though regioselectivity can be a challenge.Primarily through the reduction of N-methylated dinitroaniline precursors.
Precursor Material 4-fluoro-3-nitroaniline or 4-nitro-1,2-phenylenediamine2,4-dinitroaniline
Key Reactions Nucleophilic aromatic substitution, N-methylationN-methylation, Partial reduction
Reported Yield Up to 87% for the nucleophilic substitution route.A yield of 72% has been reported for the partial reduction of the precursor.
Reaction Conditions Nucleophilic substitution: Reaction with aqueous methylamine at 70-80°C.Partial reduction: Use of hydrazine hydrate and a palladium on activated charcoal catalyst in ethanol at room temperature.
Purification Crystallization from the reaction mixture.Column chromatography.

Experimental Protocols

Synthesis of N1-Methyl-4-nitro-1,2-benzenediamine via Nucleophilic Aromatic Substitution

This method involves the reaction of 4-fluoro-3-nitroaniline with methylamine. The fluorine atom is activated towards nucleophilic substitution by the presence of the ortho-nitro group.

Procedure: A mixture of 4-fluoro-3-nitroaniline (7.8 g) and a 40% aqueous solution of methylamine (40 g) is heated to 70-80°C. The reaction progress is monitored, and fresh methylamine solution may be added intermittently. As the reaction proceeds, evaporated water is replaced. Upon completion, the mixture is cooled, leading to the crystallization of the product. The crystals are then collected by filtration and dried to yield N1-methyl-2-nitro-p-phenylenediamine (a tautomer of the target compound). This method has been reported to yield up to 87% of the product.

Synthesis of this compound via Partial Reduction

This approach starts with 2,4-dinitroaniline, which is first methylated and then selectively reduced.

Procedure: To a solution of 2,4-dinitroaniline (500 mg, 2.7 mmol) in ethanol (5 mL), palladium on activated charcoal (25 mg) and hydrazine hydrate (860 mg, 13.7 mmol) are added at room temperature. The reaction mixture is stirred for one hour and then filtered. The filtrate is treated with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic phase is dried and concentrated to give a residue, which is then purified by silica gel column chromatography to afford 4-nitro-1,2-phenylenediamine (an intermediate) with a reported yield of 72%. Subsequent selective methylation would be required to obtain the final N2-methylated product. While a direct synthesis protocol for this compound with yield data is not readily available in the reviewed literature, this partial reduction highlights a feasible pathway.

Synthetic Pathways and Logic

The choice of synthetic route is dictated by the desired isomer and the available starting materials. The following diagrams illustrate the logical flow of the synthesis for each isomer.

G Synthesis Workflow for N1-Methyl-4-nitro-1,2-benzenediamine cluster_0 Nucleophilic Substitution Route A 4-fluoro-3-nitroaniline C N1-Methyl-4-nitro-1,2-benzenediamine A->C 70-80°C B Methylamine (aq) B->C

Caption: Synthesis of the N1-isomer via nucleophilic substitution.

G Conceptual Synthesis Workflow for this compound cluster_1 Partial Reduction and Methylation Route D 2,4-dinitroaniline F 4-nitro-1,2-phenylenediamine D->F Ethanol, RT E Partial Reduction (e.g., Hydrazine, Pd/C) E->F H This compound F->H G Selective N2-Methylation G->H

Caption: Synthesis of the N2-isomer via a multi-step process.

Conclusion

Based on the available data, the synthesis of N1-Methyl-4-nitro-1,2-benzenediamine appears to be more efficient, with a direct, high-yielding one-step process from a commercially available starting material. The reported yield of up to 87% for the nucleophilic substitution route is significantly high.

In contrast, the synthesis of This compound seems to involve a multi-step process, likely starting from 2,4-dinitroaniline. While a 72% yield is reported for a key intermediate step, the overall yield for the complete conversion to the final product is not explicitly detailed and is expected to be lower than that of the N1-isomer due to the additional synthetic steps required.

For researchers requiring high efficiency and a more straightforward synthesis, the route to N1-Methyl-4-nitro-1,2-benzenediamine is the demonstrably superior option based on current literature. Further research into the direct and regioselective N2-methylation of 4-nitro-1,2-phenylenediamine could potentially lead to more efficient synthetic routes for the N2-isomer in the future.

Comparative Biological Activity of N2-Methyl-4-nitro-1,2-benzenediamine Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in research, science, and drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of derivatives of N2-Methyl-4-nitro-1,2-benzenediamine, a heterocyclic amine with potential as a scaffold for various therapeutic agents. Due to the limited availability of extensive, directly comparable quantitative data for a wide range of its derivatives, this guide focuses on the foundational aspects and known biological activities of closely related analogs, primarily benzimidazole derivatives synthesized from this precursor.

While specific quantitative data for a broad series of this compound derivatives is not extensively available in the public domain, the existing body of research on related nitroaromatic and benzimidazole compounds allows for a qualitative comparison and highlights the potential therapeutic avenues for derivatives of this scaffold. The primary biological activities reported for compounds derived from or structurally related to this compound are in the realms of antimicrobial and anticancer research.

Table 1: Overview of Biological Activities of Related Compound Classes

Compound ClassBiological ActivityKey Findings
Nitroaromatic Compounds Antibacterial, Antifungal, AnticancerThe nitro group is a known pharmacophore that can be bioreduced to generate reactive nitrogen species, leading to cellular damage in pathogens and cancer cells.
Benzimidazole Derivatives Antimicrobial, Anticancer, Antiviral, AnthelminticThis versatile scaffold, which can be synthesized from this compound, exhibits a wide range of biological activities by interacting with various cellular targets.
Metal Complexes of Nitro-o-phenylenediamines AntibacterialCoordination of metal ions, such as zinc, to nitro-o-phenylenediamine scaffolds has been shown to enhance antibacterial activity against Gram-positive bacteria.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key biological assays relevant to the evaluation of this compound derivatives, based on standard laboratory practices.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Conceptual Signaling Pathway and Experimental Workflow

The biological activity of nitroaromatic compounds is often initiated by their reduction within the cell. This process can lead to the generation of reactive species that can damage cellular macromolecules. The following diagrams illustrate a conceptual framework for the mechanism of action and a typical experimental workflow for evaluating these compounds.

G cluster_0 Cellular Environment Nitro_Compound Nitroaromatic Compound Enzymatic_Reduction Enzymatic Reduction (e.g., Nitroreductases) Nitro_Compound->Enzymatic_Reduction Reactive_Species Reactive Nitrogen/ Oxygen Species Enzymatic_Reduction->Reactive_Species Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Species->Cellular_Damage Apoptosis Apoptosis/ Cell Death Cellular_Damage->Apoptosis

Conceptual mechanism of action for nitroaromatic compounds.

G Start Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, MS, etc.) Start->Characterization Antimicrobial_Screening Antimicrobial Screening (e.g., MIC determination) Characterization->Antimicrobial_Screening Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Hit_Identification Identification of 'Hit' Compounds Antimicrobial_Screening->Hit_Identification Anticancer_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme inhibition, Apoptosis assays) Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Comparative Crystallographic Analysis of N2-Methyl-4-nitro-1,2-benzenediamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for analogs of N2-Methyl-4-nitro-1,2-benzenediamine. Due to the limited availability of public crystallographic data for this compound, this guide focuses on a selection of its close structural analogs. The presented data, sourced from published crystallographic studies, offers insights into the solid-state structures and packing arrangements of these compounds, which are valuable for understanding their physicochemical properties and potential applications in materials science and drug design.

Structural Comparison of 4-Nitro-1,2-benzenediamine Analogs

The following table summarizes the key crystallographic parameters for 4-Nitro-1,2-phenylenediamine and two of its N-substituted derivatives. These compounds share the same core structure but differ in the substitution at one of the amino groups, providing a basis for understanding how molecular modifications influence crystal packing.

Compound Name4-Nitro-1,2-phenylenediamine4-Nitro-N2-(pyridin-4-ylmethylidene)benzene-1,2-diamineN-(4-Nitrobenzyl)benzene-1,2-diamine
Molecular Formula C6H7N3O2C12H10N4O2C13H13N3O2
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P 21 21 21[1]P21/cP21/c[2]
a (Å) 3.7590[1]21.324[3]10.503[2]
b (Å) 10.307[1]9.1480[3]6.7427[2]
c (Å) 17.290[1]12.950[3]16.452[2]
α (°) ** 90.00[1]9090
β (°) 90.00[1]116.36[3]94.032[2]
γ (°) 90.00[1]9090
Volume (ų) **Not specified2263.5[3]1162.2[2]
Z Not specified8[3]4[2]
Radiation Not specifiedMo Kα[3]Mo Kα[2]
Temperature (K) Not specified293[3]150[2]
R-factor 0.0471[1]0.058[3]0.059[2]

Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction based on the methodologies reported for the analyzed analogs.

1. Crystal Growth:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or by solvent diffusion techniques. For instance, N-(4-Nitrobenzyl)benzene-1,2-diamine crystals were obtained from a dichloromethane/diethyl ether mixture[2].

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected using a diffractometer equipped with a monochromatic radiation source, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[2][3]

  • The data is collected at a specific temperature, often at room temperature (e.g., 293 K) or low temperature (e.g., 150 K) to minimize thermal vibrations.[2][3]

  • A series of diffraction images are recorded as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to yield a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods.

  • The structural model is then refined by full-matrix least-squares on F2.

  • All non-hydrogen atoms are typically refined anisotropically.

  • Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the structural relationships between the target compound and its analyzed analogs, as well as a typical workflow for X-ray crystallography.

Structural Relationship of Analogs A This compound (Target Compound) B 4-Nitro-1,2-phenylenediamine (Parent Compound) A->B Parent Structure C 4-Nitro-N2-(pyridin-4-ylmethylidene) benzene-1,2-diamine B->C N-Schiff Base Derivative D N-(4-Nitrobenzyl) benzene-1,2-diamine B->D N-Benzyl Derivative X-ray Crystallography Workflow A Crystal Growth B Crystal Selection & Mounting A->B C X-ray Data Collection B->C D Data Processing C->D E Structure Solution D->E F Structure Refinement E->F G Crystallographic Information File (CIF) F->G

References

Safety Operating Guide

Proper Disposal of N2-Methyl-4-nitro-1,2-benzenediamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of N2-Methyl-4-nitro-1,2-benzenediamine, ensuring operational integrity and regulatory compliance.

This document provides a detailed, step-by-step guide for the safe handling and disposal of this compound, a chemical compound requiring careful management due to its potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this substance.

Hazard Profile and Safety Precautions

This compound and related nitroaniline compounds are classified as toxic and hazardous.[1] Exposure can lead to adverse health effects, including skin and eye irritation.[2] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE):

When handling this compound, the following PPE is mandatory:

  • Gloves: Nitrile rubber gloves are recommended.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps from the point of waste generation to its final disposal.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.

  • This waste stream must be kept separate from other laboratory waste, including non-hazardous trash and other chemical waste streams, to avoid dangerous reactions.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be kept closed at all times, except when adding waste.

3. Labeling:

  • The hazardous waste container must be labeled with the words "Hazardous Waste."

  • The label must also include the full chemical name: "this compound," the approximate quantity of the waste, and the date of accumulation.

4. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

5. Disposal Request and Pickup:

  • Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) department is reached, a disposal request must be submitted.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.

6. Spill Management:

In the event of a spill:

  • Evacuate the immediate area and alert your supervisor and the EHS department.

  • For small spills, trained personnel wearing appropriate PPE can clean it up.

  • Dampen the spilled solid material with a suitable solvent like water to prevent dust formation.[3]

  • Carefully sweep the material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.

Quantitative Safety Data

ParameterValueReference Compound
Occupational Exposure Limit (TWA) 3 mg/m³p-Nitroaniline[1]

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Waste Generation (this compound) B Segregate as Hazardous Waste A->B C Use Compatible & Leak-proof Container B->C D Label Container Clearly (Name, Hazard, Date) C->D E Store in Designated Secure & Ventilated Area D->E F Ensure Secondary Containment E->F G Submit Disposal Request to EHS F->G H Arrange for Pickup by Licensed Waste Vendor G->H I Proper Disposal via Incineration or other Approved Method H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Personal protective equipment for handling N2-Methyl-4-nitro-1,2-benzenediamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N2-Methyl-4-nitro-1,2-benzenediamine (CAS No. 95576-84-4). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from data on closely related nitroaniline and phenylenediamine compounds. It is imperative to treat this compound as potentially hazardous and to handle it with the utmost care in a laboratory setting.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be toxic if swallowed, in contact with skin, or if inhaled.[1] Prolonged or repeated exposure may cause damage to organs.[1] It is crucial to wear appropriate personal protective equipment and follow strict handling protocols to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to ensure user safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye and Face Chemical safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.[1]
Hand Chemically resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before use. Dispose of contaminated gloves after use.[1]
Body A lab coat, chemical-resistant apron, or coveralls to prevent skin contact.
Respiratory In a well-ventilated area, respiratory protection may not be required. If dust or aerosols are generated, use a NIOSH-approved respirator.[2]

// PPE Nodes eye_protection [label="Eye Protection:\nChemical Goggles or Face Shield", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hand_protection [label="Hand Protection:\nChemically Resistant Gloves", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; body_protection [label="Body Protection:\nLab Coat or Apron", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; respiratory_protection [label="Respiratory Protection:\nNIOSH-Approved Respirator", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Logic start -> eye_protection; start -> hand_protection; start -> body_protection; body_protection -> assess_exposure;

assess_exposure -> respiratory_protection [label="Yes"]; assess_exposure -> end [label="No"]; respiratory_protection -> end;

end [label="End: Proceed with Task", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; } Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital to minimize risk.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Confirm that all necessary PPE is available and in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.

    • Use dedicated spatulas and glassware.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any used equipment.

    • Properly store or dispose of the chemical and any contaminated materials.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams.

  • Containerization:

    • Place all solid waste, including contaminated gloves and wipes, in a clearly labeled, sealed, and compatible hazardous waste container. The container should be marked with the words "HAZARDOUS WASTE" and the chemical name.[3]

    • For liquid waste, use a container designed for liquids that is properly capped.[3]

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name and a description of the contents.[3]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed professional waste disposal service.[3] Do not pour this chemical down the drain.

Chemical_Lifecycle post_handling post_handling segregation segregation post_handling->segregation Generate Waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.